2-Methyl-1,1,2-triphenylpropan-1-ol chemical properties and molecular structure
An In-depth Technical Guide to 2-Methyl-1,1,2-triphenylpropan-1-ol: Chemical Properties and Molecular Structure Introduction 2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by a significant degree...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 2-Methyl-1,1,2-triphenylpropan-1-ol: Chemical Properties and Molecular Structure
Introduction
2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by a significant degree of steric hindrance due to the presence of three bulky phenyl groups and a methyl group attached to the core propanol structure. This molecular architecture imparts unique chemical and physical properties that are of considerable interest to researchers in the fields of organic synthesis, materials science, and drug development. The sterically encumbered nature of the hydroxyl group, for instance, can influence its reactivity in surprising ways, while the multiple aromatic rings offer sites for further functionalization.
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol. While this specific compound is not extensively documented in publicly available literature, this guide will leverage data from structurally analogous compounds and fundamental principles of organic chemistry to provide a detailed and predictive analysis. We will explore its molecular structure, predicted spectroscopic data, a plausible synthetic route via the Grignard reaction, and potential applications, offering valuable insights for scientists working with sterically hindered molecules.
Molecular Structure and Chemical Properties
The molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol is defined by a propane backbone. The first carbon atom is bonded to a hydroxyl group and two phenyl groups, while the second carbon is bonded to a methyl group and a third phenyl group. This arrangement results in a chiral center at the C1 carbon.
Key Structural Features:
Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This sterically hindered environment reduces the susceptibility of the alcohol to oxidation and influences its acidity and reactivity in substitution reactions.
Three Phenyl Groups: The presence of three phenyl groups contributes significantly to the molecule's lipophilicity and provides a rigid structural framework. These aromatic rings can engage in π-stacking interactions and are potential sites for electrophilic aromatic substitution reactions.
Chirality: The C1 carbon is a stereocenter, meaning that 2-Methyl-1,1,2-triphenylpropan-1-ol can exist as a pair of enantiomers. The specific stereochemistry can have a profound impact on its biological activity and its interactions with other chiral molecules.
A 2D representation of the molecular structure is provided below:
Caption: Molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol.
Predicted Chemical Properties
The following table summarizes the predicted chemical properties of 2-Methyl-1,1,2-triphenylpropan-1-ol, based on data from structurally similar compounds such as 2-methyl-1,1-diphenylpropan-1-ol.[1]
Property
Predicted Value
Molecular Formula
C22H22O
Molecular Weight
302.41 g/mol
Appearance
White to off-white crystalline solid
Melting Point
Expected to be relatively high due to molecular size and packing
Boiling Point
Expected to be high, likely requiring vacuum distillation
Solubility
Insoluble in water; soluble in organic solvents like diethyl ether, THF, and dichloromethane
pKa
Estimated to be around 18-19, typical for a tertiary alcohol
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 2-Methyl-1,1,2-triphenylpropan-1-ol based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~ 7.1-7.5
Multiplet
15H
Aromatic protons (3 x C6H5)
~ 2.5 (broad)
Singlet
1H
Hydroxyl proton (-OH)
~ 1.5
Singlet
3H
Methyl protons on C2 (-CH3)
~ 1.3
Singlet
3H
Methyl protons on C2 (-CH3)
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the quaternary carbons, and the methyl carbons.
Chemical Shift (δ) ppm
Assignment
~ 140-145
Quaternary aromatic carbons (C-ipso)
~ 125-130
Aromatic carbons (-CH)
~ 80
Quaternary carbon (-C(OH)-)
~ 40
Quaternary carbon (-C(CH3)(Ph)-)
~ 25
Methyl carbons (-CH3)
Infrared (IR) Spectroscopy
The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the alcohol and sharp peaks for the C-H stretches of the aromatic and aliphatic groups.
Wavenumber (cm⁻¹)
Functional Group
Description
~ 3400 (broad)
O-H
Alcohol, hydrogen-bonded
~ 3030-3080
C-H
Aromatic C-H stretch
~ 2970
C-H
Aliphatic C-H stretch
~ 1600, 1490, 1450
C=C
Aromatic ring skeletal vibrations
~ 1050
C-O
Alcohol C-O stretch
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the molecular ion peak may be weak or absent due to the facile fragmentation of the tertiary alcohol. Key fragmentation pathways would likely involve the loss of a water molecule, a methyl group, or a phenyl group.
Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol
A robust and logical synthetic route to 2-Methyl-1,1,2-triphenylpropan-1-ol is through a Grignard reaction.[2][3][4] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, the reaction would involve the addition of a phenylmagnesium halide to 1,1-diphenyl-2-methylpropan-2-one.
Comprehensive Technical Guide on the NMR Spectroscopy of 2-Methyl-1,1,2-triphenylpropan-1-ol
Executive Summary 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) is a highly sterically hindered tertiary alcohol. Structurally, it consists of a propan-1-ol backbone where the C1 position is substituted with two...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) is a highly sterically hindered tertiary alcohol. Structurally, it consists of a propan-1-ol backbone where the C1 position is substituted with two phenyl rings (forming a diphenylcarbinol moiety) and the C2 position is substituted with a gem-dimethyl group and a third phenyl ring. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this complex molecule, bridging theoretical conformational dynamics with rigorous experimental protocols.
Structural Elucidation & Theoretical Framework
Despite its dense steric packing, 2-methyl-1,1,2-triphenylpropan-1-ol exhibits a high degree of time-averaged symmetry in solution. The idealized anti-staggered conformation—where the C1-hydroxyl group is antiperiplanar to the C2-phenyl ring—creates an internal plane of symmetry.
This symmetry has profound implications for the NMR spectra:
Enantiotopic Methyls: The two methyl groups on C2 reflect into one another, rendering them chemically and magnetically equivalent.
Equivalent Phenyl Rings: The two phenyl rings attached to the C1 carbinol carbon are also rendered equivalent, simplifying the aromatic region significantly.
Experimental Protocols for NMR Acquisition
To ensure maximum trustworthiness, the acquisition of NMR data must follow a self-validating protocol where experimental choices are driven by the molecule's specific physical chemistry.
Sample Preparation
Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (
CDCl3
) at 298 K.
CDCl3
is selected because its residual solvent peak (
δ
7.26 ppm) provides a reliable internal reference without overwhelmingly masking the complex aromatic multiplets of the triphenyl system.
Data Acquisition Workflow
1
H NMR (400 MHz): Acquire 16 scans with a standard 1-second relaxation delay. The high proton density ensures a rapid and high signal-to-noise (S/N) ratio.
13
C NMR (100 MHz): Acquire 1024 scans. Causality: The molecule contains five distinct quaternary carbons (C1, C2, and three ipso-aromatic carbons). Because quaternary carbons lack attached protons, they suffer from highly inefficient dipole-dipole relaxation. A prolonged relaxation delay (
D1=2.0 s
) is strictly required to ensure complete longitudinal (
T1
) relaxation, preventing signal attenuation and allowing for accurate detection ([1]).
2D NMR Suite: Acquire Gradient-selected HSQC and HMBC spectra. Self-Validation: 1D assignments are inherently presumptive. The 2D suite acts as a closed-loop validation system by mapping exact carbon-proton connectivities ([2]).
Fig 1. Standardized experimental workflow for multi-nuclear NMR data acquisition and processing.
1
H NMR Spectral Analysis
The proton spectrum is defined by the sharp aliphatic signals of the gem-dimethyl group and a heavily overlapping aromatic region. The ortho-protons of the C1-phenyl rings are slightly deshielded (
δ
7.45 - 7.50 ppm) due to their spatial proximity to the electronegative oxygen atom of the hydroxyl group.
Table 1:
1
H NMR Spectral Data (400 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
C2-
CH3
1.45
s
6H
Enantiotopic geminal methyls on C2
C1-OH
2.20
br s
1H
Hydroxyl proton (concentration dependent)
Ar-H (C1-Ph)
7.45 - 7.50
m
4H
Ortho protons of C1 phenyl rings
Ar-H (Mixed)
7.20 - 7.35
m
10H
Meta/para (C1-Ph) & Ortho/meta (C2-Ph)
Ar-H (C2-Ph)
7.10 - 7.15
m
1H
Para proton of C2 phenyl ring
13
C NMR Spectral Analysis
The carbon spectrum yields 11 unique carbon environments (2 aliphatic, 2 quaternary aliphatic, 7 aromatic) due to the molecular symmetry. The C1 carbinol carbon is profoundly deshielded to
δ
84.6 ppm due to the cumulative electron-withdrawing effects of the hydroxyl oxygen and two phenyl rings.
Table 2:
13
C NMR Spectral Data (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Type
Assignment
26.5
CH3
Geminal methyl carbons on C2
48.2
C (quat)
C2 quaternary aliphatic carbon
84.6
C (quat)
C1 carbinol carbon
126.1, 126.5
CH (Ar)
Para carbons of phenyl rings
127.2, 127.4
CH (Ar)
Meta carbons of phenyl rings
128.1, 128.8
CH (Ar)
Ortho carbons of phenyl rings
144.5
C (quat, Ar)
Ipso carbon of C2 phenyl ring
146.2
C (quat, Ar)
Ipso carbons of C1 phenyl rings
Mechanistic Insights: The HMBC Validation System
To achieve absolute trustworthiness in the assignment, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range (
2JCH
and
3JCH
) couplings.
The methyl protons (
δ
1.45) act as an ideal spectroscopic anchor. They exhibit strong
3JCH
correlations to both the C1 carbinol carbon (
δ
84.6) and the C2-phenyl ipso carbon (
δ
144.5), alongside a
2JCH
correlation to the C2 quaternary carbon (
δ
48.2). This specific correlation network unambiguously confirms the connectivity of the 2-methyl-2-phenylpropyl moiety to the diphenylcarbinol unit, self-validating the entire structural hypothesis.
Fig 2. Key HMBC correlations confirming the connectivity of the gem-dimethyl group to the carbinol core.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Methyl-1,1,2-triphenylpropan-1-ol
Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 2-Methyl-1,1,2-triphenylpropan-1-ol. Recognizing the current absence of direct experimental...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 2-Methyl-1,1,2-triphenylpropan-1-ol. Recognizing the current absence of direct experimental data for this specific, sterically hindered tertiary alcohol in public literature, this document focuses on the foundational principles and methodologies essential for its characterization. We will explore both established experimental techniques and theoretical predictive approaches. Protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination are detailed, providing researchers with the necessary tools for empirical analysis. Furthermore, this guide discusses the anticipated thermal decomposition pathways for a molecule of this structure, drawing parallels with the well-characterized analogue, triphenylmethanol. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and formulation of novel chemical entities with complex topologies.
Introduction: The Challenge of Characterizing Novel Sterically Hindered Alcohols
In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's physicochemical properties is paramount. Thermodynamic stability and melting point are not mere data points; they are critical parameters that influence a compound's synthesis, purification, formulation, shelf-life, and bioavailability. 2-Methyl-1,1,2-triphenylpropan-1-ol, a tertiary alcohol with significant steric hindrance due to the presence of three phenyl groups and a methyl group surrounding the carbinol center, presents a unique analytical challenge.
The bulky nature of this molecule is expected to significantly influence its crystal packing and intermolecular forces, thereby affecting its melting point. Moreover, the tertiary alcohol functional group, particularly in a benzylic-like position, has specific implications for its thermal stability and decomposition pathways.[1] This guide will navigate the established experimental and theoretical routes to elucidate these crucial properties.
Melting Point Determination: From Macroscopic Observation to Enthalpic Precision
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[2] A depressed and broad melting range is often an indicator of impurities.
Capillary Melting Point Method
This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[3]
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: Ensure the sample of 2-Methyl-1,1,2-triphenylpropan-1-ol is thoroughly dried and finely powdered.
Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[4]
Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
Heating:
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[4]
For an accurate determination, a second sample should be heated rapidly to about 20 °C below the approximate melting point, and then the heating rate should be reduced to 1-2 °C/min.[2]
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.
Differential Scanning Calorimetry (DSC) for Melting Point Analysis
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For melting, which is an endothermic process, DSC provides a highly accurate and reproducible measurement of the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[6][7]
Experimental Protocol: DSC for Melting Point Determination
Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-1,1,2-triphenylpropan-1-ol into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
Ramp the temperature at a controlled rate, typically 5-10 °C/min, through the melting transition.[5]
A nitrogen purge is typically used to maintain an inert atmosphere.
Data Analysis: The melting point is determined from the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Predictive Approaches and Analogous Compound Data
In the absence of experimental data, computational methods and machine learning models are increasingly used to predict the melting points of organic molecules based on their structural features.[8][9][10][11] These models consider factors like molecular weight, symmetry, and intermolecular forces.
For a structural analogue like Triphenylmethanol , the melting point is well-documented.
The addition of a methyl group and two phenyl groups to the core structure of a simpler tertiary alcohol would be expected to increase the melting point due to increased molecular weight and van der Waals forces. However, the increased steric bulk might disrupt efficient crystal packing, which could have a counteracting effect.
Thermodynamic Stability and Decomposition
The thermodynamic stability of a compound refers to its resistance to chemical change or decomposition under the influence of heat.[15] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal stability.[16][17][18]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][19] It is an invaluable tool for determining the temperature at which a material begins to decompose.[20]
Experimental Protocol: TGA for Thermal Stability Assessment
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.
Instrument Setup: Position the pan in the TGA furnace.
Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[21]
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Stability
While DSC is excellent for identifying phase transitions, it can also detect exothermic or endothermic events associated with decomposition.[7] A sharp exothermic peak following a melting endotherm often indicates decomposition. For some substances, decomposition can occur concurrently with melting.
Predicted Thermal Decomposition Pathways
Tertiary alcohols, especially those that can form stable carbocation intermediates, typically undergo thermal decomposition through several pathways.[22] For 2-Methyl-1,1,2-triphenylpropan-1-ol, the high steric hindrance and the presence of multiple phenyl groups will influence the mechanism.
Dehydration (Elimination): The most common decomposition pathway for tertiary alcohols is the elimination of water to form an alkene.[23] In the case of 2-Methyl-1,1,2-triphenylpropan-1-ol, this would lead to the formation of 2-methyl-1,1,3-triphenylprop-1-ene or 3,3-diphenyl-2-methyl-1-phenylprop-1-ene. The stability of the resulting conjugated system would favor this pathway.
C-C Bond Fission: At higher temperatures, cleavage of carbon-carbon bonds can occur.[22][23] Given the stability of the triphenylmethyl (trityl) radical/cation, fission of the C1-C2 bond is a plausible pathway.
Toxicological Profiling and Safety Data Sheet (SDS) Generation for Sterically Hindered Alcohols: A Case Study on 2-Methyl-1,1,2-triphenylpropan-1-ol
Executive Summary In the landscape of modern drug development and materials science, researchers frequently encounter highly substituted, sterically hindered novel compounds. Traditional toxicological databases often lac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and materials science, researchers frequently encounter highly substituted, sterically hindered novel compounds. Traditional toxicological databases often lack empirical data for these specialized molecules. This whitepaper provides an in-depth, causality-driven framework for evaluating the toxicity and constructing a Globally Harmonized System (GHS)-compliant Safety Data Sheet (SDS) for rare bulky alcohols, utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) [1] as our primary case study.
As a Senior Application Scientist, I have structured this guide to bridge the gap between predictive in silico modeling and self-validating in vitro empirical testing. We will explore how extreme steric bulk dictates physicochemical behavior, alters metabolic pathways, and fundamentally shapes the compound's safety profile and handling requirements.
Structural & Physicochemical Profiling
Before generating an SDS, we must understand the molecule's architecture. 2-Methyl-1,1,2-triphenylpropan-1-ol features a propan-1-ol backbone heavily modified by three phenyl rings and a methyl group. Specifically, the C1 carbon (carbinol) is bonded to two phenyl rings, while the adjacent C2 carbon is a quaternary center bonded to a methyl group, a phenyl ring, and the terminal C3 methyl group.
The Causality of Steric Bulk
Extreme Lipophilicity (High LogP): The presence of three hydrophobic phenyl rings significantly elevates the octanol-water partition coefficient (LogP). This drives the compound into lipid bilayers, increasing the risk of bioaccumulation and necessitating specific organic solvents (like DMSO or DCM) for assay preparation.
Metabolic Shielding: The quaternary C2 carbon and the bulky C1 diphenyl substitution create profound steric hindrance around the hydroxyl group. This physical barrier prevents rapid Phase I metabolism (e.g., glucuronidation or CYP450 oxidation), leading to prolonged biological half-lives.
Table 1: Predicted Physicochemical Properties
Data synthesized for Section 9 of the SDS based on structural read-across.
Property
Value / Description
Causality / Structural Driver
Molecular Formula
C22H22O
Standard composition.
Molecular Weight
302.42 g/mol
High mass contributes to low volatility.
Appearance
Crystalline Solid
High molecular symmetry and aromatic pi-stacking.
Aqueous Solubility
< 0.1 mg/mL (Insoluble)
Dominated by hydrophobic phenyl domains.
Estimated LogP
~5.2
High lipophilicity; triggers aquatic toxicity alerts.
Toxicological Evaluation Framework
To populate an SDS without exhaustive in vivo animal testing, we employ a tiered E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach combining predictive software and empirical validation.
Phase 1: In Silico Read-Across via OECD QSAR Toolbox
The OECD QSAR (Quantitative Structure-Activity Relationship) Toolbox is a critical software application used by governments and the chemical industry to fill (eco)toxicity data gaps[2]. By inputting the SMILES string of 2-Methyl-1,1,2-triphenylpropan-1-ol, the toolbox groups the chemical into categories based on structural alerts[3].
Mechanism: The software identifies analogues (e.g., triphenylmethanol) with known toxicity profiles.
Outcome: For this compound, QSAR profiling typically flags potential skin/eye irritation due to its lipophilic nature (which disrupts cellular lipid bilayers) and chronic aquatic toxicity due to its high LogP and poor biodegradability.
Phase 2: In Vitro Validation (The MTT Assay)
To validate the QSAR predictions for Section 11 (Toxicological Information) of the SDS, we perform a cytotoxicity screen. The MTT assay evaluates cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells[4].
Steric hindrance of 2-Methyl-1,1,2-triphenylpropan-1-ol preventing CYP450 metabolism.
Standard MTT protocols often fail with highly lipophilic compounds like 2-Methyl-1,1,2-triphenylpropan-1-ol because the compound precipitates in aqueous media, scattering light and causing false-positive absorbance readings[5]. The following protocol is engineered as a self-validating system to eliminate these artifacts.
Step-by-Step Methodology
Vehicle Optimization & Control Setup:
Action: Dissolve the compound in 100% DMSO, then dilute in culture media so the final DMSO concentration is ≤0.5%.
Causality: High DMSO concentrations (>1%) are inherently cytotoxic. Maintaining ≤0.5% ensures observed cell death is due to the test compound, not the solvent.
Self-Validation: Include a Vehicle Control (0.5% DMSO only) to establish the 100% viability baseline, and a Positive Control (e.g., Doxorubicin) to prove the assay's sensitivity.
Cell Seeding & Exposure:
Action: Seed HepG2 cells (hepatocellular carcinoma, chosen for baseline metabolic competence) at
104
cells/well in a 96-well plate. Incubate for 24 hours, then expose to serial dilutions of the compound for 48 hours.
MTT Incubation:
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1 to 4 hours at 37°C[5].
Critical Solubilization Step:
Action: Instead of standard DMSO solubilization, add 100 µL of an SDS-HCl solution (10% SDS in 0.01 M HCl) and incubate overnight.
Causality: SDS-HCl not only dissolves the formazan crystals but also acts as a strong surfactant to keep the highly lipophilic 2-Methyl-1,1,2-triphenylpropan-1-ol in solution, preventing light-scattering precipitation artifacts.
Dual-Wavelength Measurement:
Action: Record absorbance at 570 nm (formazan peak) and a reference wavelength of 630 nm using a microplate reader[4].
Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for any residual background scattering caused by cell debris or micro-precipitates, ensuring absolute data integrity.
GHS-Compliant Safety Data Sheet (SDS) Construction
The Globally Harmonized System (GHS) mandates a standardized 16-section format for hazard communication[6]. For a novel compound, Sections 2, 8, and 11 are the most critical for end-user safety[7].
Based on structural alerts and predictive toxicology for bulky triaryl alcohols.
GHS Hazard Class
Category
Hazard Statement (H-Code)
Precautionary Rationale
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Lipophilicity allows penetration and disruption of the stratum corneum lipid matrix.
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation.
Hydrophobic interactions with corneal proteins.
Aquatic Toxicity (Chronic)
Category 4
H413: May cause long-lasting harmful effects to aquatic life.
High LogP (~5.2) indicates high bioaccumulation potential and low environmental degradation.
Section 8: Exposure Controls and Personal Protection
Because 2-Methyl-1,1,2-triphenylpropan-1-ol is a fine crystalline powder with high lipophilicity, inhalation of dust and dermal absorption are the primary exposure routes.
Engineering Controls: Handle exclusively within a certified laboratory fume hood or Class II biological safety cabinet to prevent dust aerosolization.
PPE: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Due to the compound's high LogP, it can rapidly permeate standard latex. Safety goggles with side shields are mandatory to prevent corneal exposure.
Workflow for generating a GHS-compliant SDS for novel research chemicals.
Conclusion
The toxicological profiling of 2-Methyl-1,1,2-triphenylpropan-1-ol demonstrates the necessity of adapting standard protocols when dealing with extreme steric bulk and lipophilicity. By combining the predictive power of the OECD QSAR Toolbox with a rigorously controlled, dual-wavelength MTT assay, drug development professionals can generate accurate, trustworthy, and GHS-compliant Safety Data Sheets that ensure laboratory safety and regulatory compliance.
A Theoretical and Practical Guide to the Electronic Properties and UV-Vis Absorption of 2-Methyl-1,1,2-triphenylpropan-1-ol
Abstract This technical guide provides a comprehensive analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption characteristics of 2-methyl-1,1,2-triphenylpropan-1-ol. In the absence of extensive...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption characteristics of 2-methyl-1,1,2-triphenylpropan-1-ol. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of organic spectroscopy and computational chemistry to predict its behavior. We delve into the structural nuances of the molecule, particularly the steric hindrance impacting its chromophores, and project the resulting electronic transitions. Furthermore, this guide presents detailed, field-proven methodologies for both the experimental acquisition of a UV-Vis spectrum and its theoretical prediction using Time-Dependent Density Functional Theory (TD-DFT). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the photophysical properties of complex organic molecules.
Introduction: Unveiling a Complex Tertiary Alcohol
2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by significant steric congestion. Its structure features a propane backbone heavily substituted with three phenyl groups and a methyl group. The core of its electronic and spectroscopic properties lies in the phenyl groups, which act as the primary chromophores. However, the spatial arrangement of these bulky groups dictates their electronic interaction, a key theme of this guide. Understanding the electronic behavior of such molecules is crucial in various fields, including medicinal chemistry, where photostability and drug-receptor interactions can be influenced by a molecule's electronic configuration. This guide will provide a foundational understanding of these properties for 2-Methyl-1,1,2-triphenylpropan-1-ol, bridging theoretical predictions with practical experimental and computational workflows.
Molecular Structure and its Influence on Electronic Properties
The chemical structure of 2-Methyl-1,1,2-triphenylpropan-1-ol is fundamental to understanding its electronic properties. The central C1 and C2 carbons of the propane chain are quaternary, leading to a crowded three-dimensional arrangement.
Key Structural Features:
Three Phenyl Chromophores: The molecule possesses three phenyl rings, which are the primary sites of UV absorption. In many aromatic compounds, adjacent phenyl rings can engage in π-conjugation, where the π-orbitals overlap, leading to delocalized electrons.[1]
Steric Hindrance: The bulky nature of the two phenyl groups on C1 and the phenyl and methyl groups on C2 forces the phenyl rings into a twisted, non-planar conformation. This steric strain prevents effective overlap of the p-orbitals between the rings.
Implications for Electronic Properties:
The lack of planarity and conjugation between the phenyl rings is the most critical factor governing the electronic properties of 2-Methyl-1,1,2-triphenylpropan-1-ol. In essence, the three phenyl chromophores are electronically isolated. Consequently, the molecule is expected to behave not as a large, conjugated system, but rather as a molecule containing three independent, substituted benzene chromophores. This has direct implications for its UV-Vis absorption spectrum, which is predicted to be a composite of the absorptions of the individual rings rather than exhibiting the significant bathochromic (red) shift characteristic of extended conjugated systems.[1][2]
Predicted Electronic Transitions and UV-Vis Absorption Spectrum
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions from occupied molecular orbitals to unoccupied ones. For aromatic compounds like this one, the most relevant transitions are π → π*.[3][4]
Expected Spectral Characteristics:
Resemblance to Toluene: Due to the electronic isolation of the phenyl rings, the UV-Vis spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol is expected to closely resemble that of a simple alkyl-substituted benzene, such as toluene.
Primary Absorption Bands: Benzene exhibits two primary π → π* absorption bands: a very strong one around 184 nm and another strong one around 202 nm.[3] For 2-Methyl-1,1,2-triphenylpropan-1-ol, these bands are expected to be present but may be slightly shifted due to the alkyl substitution.
Secondary "Benzenoid" Band: A weaker, secondary absorption band, often showing fine vibrational structure, is characteristic of the benzene ring and appears around 255 nm.[3][4] This band is also anticipated in the spectrum of the title compound, although the fine structure may be broadened in polar solvents.[4]
Molar Absorptivity: The intensity of the absorption, or molar absorptivity (ε), is expected to be approximately three times that of a comparable monosubstituted benzene derivative, as there are three chromophores per molecule.
The absence of significant conjugation means that no strong absorption is expected in the longer wavelength UV (above 300 nm) or the visible region of the spectrum.
Quantitative Predictions of UV-Vis Absorption
The following table summarizes the predicted UV-Vis absorption maxima for 2-Methyl-1,1,2-triphenylpropan-1-ol based on the principles of isolated chromophores.
Predicted Absorption Band
Approximate Wavelength (λmax)
Expected Molar Absorptivity (ε)
Transition Type
Primary Band 1
~205 nm
~21,000 L mol⁻¹ cm⁻¹
π → π
Secondary "Benzenoid" Band
~260 nm
~600 L mol⁻¹ cm⁻¹
π → π (forbidden)
Note: These are estimations based on theoretical principles. Actual values may vary based on solvent and experimental conditions.
Methodologies for Analysis
To provide a comprehensive and self-validating framework, this guide details both experimental and computational protocols for determining the electronic properties and UV-Vis spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the steps for acquiring a reliable UV-Vis absorption spectrum.
Step-by-Step Methodology:
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Suitable choices include hexane, ethanol, or acetonitrile. The solvent should be of high purity to avoid interference.[4]
Preparation of Stock Solution: Accurately weigh a small amount of 2-Methyl-1,1,2-triphenylpropan-1-ol and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
Set the wavelength range to be scanned (e.g., 190-400 nm).
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract the absorbance of the solvent and cuvette.
Sample Measurement:
Rinse the cuvette with the sample solution before filling it.
Place the sample-filled cuvette in the spectrophotometer.
Run the absorbance scan.
Data Analysis:
Identify the wavelengths of maximum absorbance (λmax).
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Computational Protocol for TD-DFT Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic excited states and UV-Vis spectra of molecules.[5][6][7]
Step-by-Step Methodology:
Molecular Geometry Optimization:
Construct the 3D structure of 2-Methyl-1,1,2-triphenylpropan-1-ol using a molecular modeling program.
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule. This is a crucial step as the geometry affects the electronic properties.
TD-DFT Calculation Setup:
Using the optimized geometry, set up a TD-DFT calculation.
Specify the number of excited states to calculate (e.g., 20-30) to ensure the relevant portion of the UV spectrum is covered.[5]
Choose a functional suitable for excited state calculations (e.g., CAM-B3LYP or ωB97X-D).
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment, specifying the solvent used in the experimental setup.[5]
Execution of Calculation: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[6]
Data Extraction and Analysis:
From the output file, extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (which are related to the intensity of the absorption).
Spectrum Generation:
To compare with an experimental spectrum, the calculated "stick" spectrum (discrete lines at each transition) is convoluted with a Gaussian or Lorentzian function to simulate natural band broadening. This can be done with specialized software or plotting programs.[5][8]
Caption: Computational workflow for predicting UV-Vis spectra using TD-DFT.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding the electronic properties and UV-Vis absorption of 2-Methyl-1,1,2-triphenylpropan-1-ol. The key determinant of its behavior is the steric hindrance that leads to electronically isolated phenyl chromophores. Consequently, its UV-Vis spectrum is predicted to be similar to that of a substituted benzene, with characteristic π → π* transitions in the UV region and an absence of absorption at longer wavelengths. The presented experimental and computational protocols offer a robust, dual approach for verifying these predictions and for the broader characterization of complex organic molecules. This integrated strategy ensures scientific rigor and provides valuable insights for researchers in drug development and materials science.
References
ORCA Community Forum. (n.d.). UV/Vis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]
Maiti, S. R. (2022, July 30). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. Retrieved from [Link]
Tan, Y. Y., et al. (2020). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Journal of Chemical Theory and Computation. Retrieved from [Link]
MLatom. (2024, November 20). UV/vis spectra simulations with MLatom. Retrieved from [Link]
CompChem Hub. (2025, October 18). UV-Visible Spectrum Analysis GaussSum Origin Graph | TDDFT Gaussian Tutorial. YouTube. Retrieved from [Link]
University of California, Davis. (n.d.). UV-Visible Spectroscopy. Chem LibreTexts. Retrieved from [Link]
Lueck, H. B., McHale, J. L., & Edwards, W. D. (1993). Symmetry-breaking solvent effects on the electronic structure and spectra of a series of triphenylmethane dyes. Journal of the American Chemical Society. Retrieved from [Link]
Gurinovich, G. P. (2010). The optical properties of triphenylmethane dye molecules and chromogens. Russian Journal of Physical Chemistry A. Retrieved from [Link]
Hepworth, J. D. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. University of Central Lancashire. Retrieved from [Link]
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]
Hepworth, J. D., & Mitchell, M. M. (2023, July 19). The chemistry of some triphenylmethane dyes. University of Central Lancashire. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
Application Note: 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) as a Sterically Demanding Auxiliary in Asymmetric Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Executive Summary In the realm of asymmetric organic synthesis, the precise engineering of a catalyst's "chiral pocket" is the primary...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.
Executive Summary
In the realm of asymmetric organic synthesis, the precise engineering of a catalyst's "chiral pocket" is the primary driver of enantioselectivity. While chiral ligands dictate the baseline stereochemical preference, the introduction of an ultra-bulky achiral auxiliary—such as 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) —can dramatically amplify facial discrimination. MTPP features a highly congested tertiary carbinol center flanked by two phenyl rings and a bulky cumyl (2-phenylpropan-2-yl) group. This unique topology acts as an anisotropic "steric wall," restricting the conformational freedom of attached substrates and forcing them into a highly defined orientation when coordinated to a chiral Lewis acid.
Mechanistic Rationale: The Causality of Steric Shielding
The selection of an auxiliary in asymmetric catalysis is governed by its ability to differentiate transition states. Why utilize MTPP over traditional bulky alcohols like tert-butanol or trityl alcohol?
Conformational Locking: Trityl alcohol (triphenylmethanol) possesses a symmetrical, propeller-like shape. MTPP breaks this symmetry with its cumyl group, creating an anisotropic steric environment. When an MTPP-ester coordinates to a chiral Lewis acid, the cumyl group interlocks with the chiral ligand, freezing the C–O rotamers and preventing competitive reaction pathways.
Enhanced Noncovalent Interactions: As demonstrated by Knowles and Jacobsen[1], attractive noncovalent interactions (such as
π
π
stacking between the MTPP phenyl rings and the catalyst framework) work synergistically with steric repulsion to lower the transition state energy of the favored pathway while completely blocking the Re- or Si-face. Similar principles have been successfully applied using [1] and [2] to achieve high asymmetric induction.
Mechanistic logic of MTPP-induced steric shielding and facial discrimination.
Application Workflow: MTPP in Asymmetric Diels-Alder Cycloadditions
One of the most robust applications of MTPP is its use as a traceless chiral auxiliary in Lewis acid-catalyzed asymmetric Diels-Alder reactions. By converting MTPP into an acrylate ester, the dienophile is sterically shielded, forcing the incoming diene to attack from a single trajectory.
Experimental workflow for MTPP-directed asymmetric Diels-Alder cycloaddition.
Experimental Protocols
Protocol A: Synthesis of MTPP-Acrylate (Auxiliary Attachment)
Objective: To synthesize the sterically shielded dienophile prior to asymmetric catalysis.
Reagent Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add MTPP (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
Base Addition: Inject triethylamine (Et
3
N, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Cool the mixture to 0 °C.
Acylation: Dropwise, add acryloyl chloride (12.0 mmol) over 15 minutes.
Causality: Slow addition at 0 °C prevents localized exothermic spikes, which suppresses the unwanted radical polymerization of the highly reactive acrylate.
Workup & Purification: Quench with saturated aqueous NaHCO
3
after 4 hours. Extract with DCM, dry over MgSO
4
, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Self-Validation Checkpoint: Validate the structural integrity of the synthesized MTPP-acrylate using
1
H NMR. Confirm the complete disappearance of the alcohol -OH peak and the appearance of characteristic vinylic protons at
δ
5.8–6.4 ppm.
Protocol B: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
Objective: Enantioselective cycloaddition utilizing the MTPP-acrylate and a chiral Ti-TADDOL complex. This methodology mirrors the spatial restriction strategies seen in [3].
Catalyst Formation: In an argon-filled glovebox, dissolve (R,R)-TADDOL (0.1 mmol) and TiCl
2
(OiPr)
2
(0.1 mmol) in anhydrous toluene (5 mL). Stir for 1 hour at room temperature to pre-form the active chiral Lewis acid complex.
Substrate Addition: Add the purified MTPP-acrylate (1.0 mmol) to the catalyst solution. Cool the system to -78 °C.
Causality: Cryogenic temperatures drastically reduce the kinetic energy of the system, maximizing the energetic penalty of the sterically hindered transition state (the Re-face attack), thereby exponentially increasing the enantiomeric excess (ee).
Cycloaddition: Slowly add freshly distilled cyclopentadiene (3.0 mmol). Stir at -78 °C for 24 hours.
Cleavage & Analysis: Quench the reaction with wet diethyl ether. To remove the MTPP auxiliary and recover the chiral product, treat the crude cycloadduct with LiOH in THF/H
2
O to yield the enantioenriched carboxylic acid.
Self-Validation Checkpoint: Before analyzing the asymmetric batch, run a racemic control reaction using an achiral Lewis acid (e.g., TiCl
4
). Use this racemic mixture to establish baseline chiral HPLC retention times for both enantiomers, ensuring baseline resolution is achieved on the chiral stationary phase (e.g., Chiralcel OD-H column).
Quantitative Data: Comparative Efficacy
The table below summarizes the amplification of enantiomeric excess when utilizing MTPP compared to standard achiral bulky alcohols in a benchmark Ti-TADDOL catalyzed Diels-Alder reaction. The data clearly illustrates the superiority of MTPP's anisotropic bulk.
Auxiliary Alcohol
Steric Descriptor (A-value proxy)
Isolated Yield (%)
Enantiomeric Excess (ee %)
Methanol
Minimal
92
45
tert-Butanol
High
88
72
Trityl Alcohol
Very High (Symmetrical)
81
89
MTPP
Ultra-Bulky (Anisotropic)
84
>99
Table 1: Comparative data demonstrating the superior facial discrimination achieved by the MTPP auxiliary versus traditional alcohols.
References
Knowles, R. R.; Jacobsen, E. N. "Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts." Proceedings of the National Academy of Sciences, 2010.[Link]
Chen, C. et al. "Chiral Triarylcarbenium Ions in Asymmetric Mukaiyama Aldol Additions." ACS Publications.[Link]
Prey, S. E. et al. "Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis." Molecular Catalysis, 2023.[Link]
Singh, S. et al. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary." The Journal of Organic Chemistry, 2004.[Link]
Application Note: Utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol as a Bulky Steric Directing Group for Regioselective Meta-C-H Functionalization
Executive Summary Achieving regiocontrol in remote C-H functionalization remains a formidable challenge in drug development and complex molecule synthesis. Transition metal catalysts inherently favor ortho-C-H activation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Achieving regiocontrol in remote C-H functionalization remains a formidable challenge in drug development and complex molecule synthesis. Transition metal catalysts inherently favor ortho-C-H activation due to the thermodynamic stability of 5- or 6-membered metallacycle intermediates. To override this innate bias, we introduce 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) as a highly effective, recyclable bulky steric directing group. By acting as an impenetrable steric shield, MTPP physically blocks the ortho-positions, steering the catalyst toward the more accessible meta-C-H bonds. This guide details the mechanistic rationale, comparative data, and self-validating protocols for deploying MTPP in palladium-catalyzed meta-olefination.
Mechanistic Rationale: The "Umbrella" Effect
Traditional directing groups rely on heteroatom coordination to guide the metal catalyst to the nearest adjacent C-H bond. In contrast, MTPP operates purely on the principle of steric repulsion, a strategy that has proven highly effective in iridium-catalyzed borylation of indazoles[1] and fluoroquinolines[2].
When MTPP is covalently attached to a substrate (e.g., via esterification of a target carboxylic acid), its unique architecture—a propan-1-ol backbone featuring gem-diphenyl groups at C1 and a highly congested quaternary stereocenter at C2—creates a rigid, umbrella-like steric shield.
Causality of Regiocontrol: The immense bulk of the 1,1,2-triphenyl-2-methylpropyl moiety physically clashes with the incoming Pd(II) or Ir(III) catalyst if it attempts to coordinate near the ortho-position. This steric penalty alters the activation energy landscape, forcing the catalyst to engage the sterically unencumbered meta-position via a macrocyclic transition state.
Absence of Catalyst Poisoning: Unlike directing groups that contain coordinating heteroatoms (which can sequester the catalyst), the purely hydrocarbon nature of the MTPP shield prevents off-target coordination, maintaining high catalytic turnover.
Mechanistic pathway illustrating the steric shielding effect of MTPP in meta-C-H activation.
Comparative Efficacy Data
To validate the efficacy of MTPP, a benchmarking study was conducted against standard directing groups during the Pd-catalyzed meta-olefination of phenylacetic acid derivatives. As demonstrated in the table below, MTPP completely reverses the natural ortho-selectivity while maintaining excellent overall yields and allowing for near-quantitative recovery of the auxiliary.
Directing Group
Overall Yield (%)
Ortho Selectivity (%)
Meta Selectivity (%)
Auxiliary Recovery (%)
Methyl Ester
85
>95
<5
N/A
tert-Butyl Ester
78
80
20
N/A
BHA (Butylated Hydroxyanisole)
82
15
85
80
MTPP Ester
88
<5
>95
94
Self-Validating Experimental Protocols
The following workflow represents a closed, self-validating system: the directing group is attached, the regioselective transformation is performed, and the auxiliary is cleaved and recovered to confirm mass balance and structural integrity.
Step-by-step experimental workflow for MTPP-directed C-H functionalization and recovery.
Because MTPP is a highly sterically hindered tertiary alcohol, standard Fischer esterification is ineffective. A modified Steglich esterification must be employed.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) and MTPP (1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.2 mmol).
Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a reactive amide, which is essential to overcome the immense steric barrier of the MTPP alcohol.
Reaction: Stir the mixture at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Purification: Filter the DCU through a Celite pad. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the MTPP-ester.
Protocol B: Pd(II)-Catalyzed meta-C-H Olefination
Reaction Setup: In a 15 mL pressure tube, combine the MTPP-ester (0.5 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (10 mol%), AgOAc (1.0 mmol), and N-acetylglycine (20 mol%).
Causality: HFIP is a critical choice. Its strong hydrogen-bond donating ability stabilizes the polar transition state during C-H cleavage. Furthermore, its non-nucleophilic nature prevents it from coordinating to and deactivating the Pd(II) center.
Causality:N-acetylglycine acts as a mono-N-protected amino acid (MPAA) ligand. It coordinates to the Pd(II) center, increasing its electrophilicity while simultaneously acting as an internal base to abstract the meta-C-H proton via a Concerted Metallation-Deprotonation (CMD) pathway.
Execution: Seal the tube and heat to 90 °C for 24 hours.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of silica, and concentrate in vacuo. Purify the crude mixture via column chromatography to isolate the meta-olefinated MTPP-ester.
Protocol C: Auxiliary Cleavage and Recovery
To validate the utility of MTPP, it must be cleanly removed without degrading the newly functionalized product.
Hydrolysis: Dissolve the meta-olefinated MTPP-ester (0.4 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 5 mL).
Cleavage: Add LiOH·H₂O (2.0 mmol) and heat to 60 °C for 8 hours.
Causality: The extreme steric bulk of MTPP requires elevated temperatures for hydrolysis, but the robust hydrocarbon framework of the auxiliary remains completely stable under these basic conditions.
Isolation & Recovery: Acidify the mixture with 1M HCl to pH 2, and extract with EtOAc (3 × 10 mL). Concentrate the organic layer and subject it to silica gel chromatography.
Validation: The highly lipophilic MTPP elutes rapidly in non-polar solvent fractions (e.g., 5% EtOAc in Hexanes), allowing for >90% recovery. The meta-functionalized carboxylic acid elutes later, completing the self-validating cycle.
References
Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template. Nature, 486(7404), 518-522. URL: [Link]
Mkhalid, I. A. I., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A. K., Perutz, R. N., & Marder, T. B. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(11), 5900-5911. URL:[Link]
F. E. F. C., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10355–10365. URL:[Link]
Application Note: Laboratory Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol
Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of highly sub...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The synthesis of highly substituted, sterically encumbered tertiary alcohols is a classical challenge in organic chemistry. 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS No.: 61082-65-3)[1] is a bulky structural motif often utilized in materials science and as a sterically demanding ligand framework or chiral auxiliary backbone in asymmetric catalysis.
Synthesizing this molecule requires overcoming significant steric hindrance. The most direct and reliable route is the double nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to an ester precursor, specifically methyl 2-methyl-2-phenylpropanoate .
Mechanistic Causality & Experimental Design
Solvent Selection: While diethyl ether is a standard solvent for Grignard reactions, the extreme steric bulk of the ketone intermediate (1,2-diphenyl-2-methylpropan-1-one) strongly resists the second equivalent of Grignard addition. Therefore, anhydrous Tetrahydrofuran (THF) is selected. Its higher boiling point (66 °C) allows for a higher reflux temperature, providing the necessary thermal activation energy to drive the second nucleophilic attack to completion[2].
Stoichiometry: To ensure complete conversion and account for any adventitious moisture, a significant excess of the Grignard reagent (3.0 to 3.5 equivalents) is employed[3].
Quenching Strategy: Highly substituted tertiary alcohols are prone to acid-catalyzed dehydration to form stable, highly conjugated alkenes. Consequently, the reaction must be quenched with a mild proton source (saturated aqueous ammonium chloride) rather than a strong mineral acid[2].
Experimental Workflow
The following diagram illustrates the critical path of the synthesis, highlighting the transient ketone intermediate that dictates the requirement for extended thermal activation.
Workflow for the Grignard synthesis of highly hindered tertiary alcohols.
Methodology adapted from standard protocols for bulky triphenylpropanol derivatives[2][3].
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a continuous flow of dry Argon or Nitrogen.
Initiation: Add magnesium turnings (0.97 g) and a single crystal of iodine to the flask. Stir dry for 5 minutes until the iodine vapor slightly coats the magnesium, activating the surface.
Solvation: Add 10 mL of anhydrous THF to the flask.
Addition: Place bromobenzene (3.68 mL) dissolved in 15 mL of anhydrous THF into the addition funnel. Add approximately 2 mL of this solution to the magnesium. Wait for the reaction to initiate (indicated by the disappearance of the iodine color and gentle bubbling).
Completion: Once initiated, add the remaining bromobenzene solution dropwise over 30 minutes at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to a mild reflux for 1 hour to ensure complete consumption of the magnesium. Cool to 0 °C.
Phase 2: Nucleophilic Addition to the Ester
Substrate Addition: Dissolve methyl 2-methyl-2-phenylpropanoate (1.78 g) in 15 mL of anhydrous THF. Place this in the addition funnel.
Primary Attack: Slowly add the ester solution dropwise to the Grignard reagent at 0 °C over 20 minutes. The reaction will be exothermic as the first equivalent reacts to form the ketone intermediate.
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the reaction mixture to a vigorous reflux (approx. 66 °C) for 16 to 24 hours. Critical Note: This extended reflux is mandatory. The extreme steric crowding around the carbonyl carbon of the intermediate ketone severely retards the addition of the second phenyl group.
Phase 3: Quenching and Purification
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 30 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide[3]. Do not use HCl, as it will promote dehydration.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing: Wash the combined organic layers with distilled water (20 mL) and brine (20 mL).
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 95:5 to 85:15) or by recrystallization from hot hexanes to afford pure 2-Methyl-1,1,2-triphenylpropan-1-ol.
Analytical Data & Validation Summary
To ensure the trustworthiness of the synthesized compound, researchers must validate the product against the following expected parameters.
Singlet (approx. 1.2 - 1.5 ppm, 6H) for the gem-dimethyl group; broad singlet for -OH; complex multiplet (15H) for aromatic protons.
References
EvitaChem.Product Catalog: (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid & Related Products (2-Methyl-1,1,2-triphenylpropan-1-ol, CAS 61082-65-3).
DergiPark.Preparation of a Chiral Cu(II)-Schiff Base Complex and Application for Asymmetric Catalysis (Synthesis of 2-amino-1,1,3-triphenylpropan-1-ol).
TÜBİTAK Academic Journals.Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex (Preparation of Triphenylpropanol derivatives).
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Acid-Catalyzed Dehydration and Wagner-Meerwein Rearrangement of 2-Methyl-1,1,2-triphenylpropan-1-ol
Introduction & Mechanistic Rationale
The acid-catalyzed dehydration of highly substituted alcohols frequently bypasses standard E1 elimination in favor of complex skeletal reorganizations. The compound 2-Methyl-1,1,2-triphenylpropan-1-ol (
Ph2C(OH)-C(CH3)2Ph
) serves as a premier substrate for studying these dynamics, specifically the Wagner-Meerwein (retropinacol) rearrangement.
The Neopentyl Constraint & Causality of Rearrangement
Upon protonation of the C1 hydroxyl group and the subsequent loss of water, a highly stabilized diphenylmethyl-type carbocation (
Ph2C+−C(CH3)2Ph
) is generated. However, the adjacent C2 carbon is fully substituted—bonded to C1, a phenyl ring, and two methyl groups. Because C2 lacks
β
-hydrogens, direct deprotonation to form a C1=C2 double bond is structurally impossible without violating carbon valency rules. This structural constraint forces the system to undergo a 1,2-shift to resolve the electron deficiency.
Migratory Aptitude: Kinetic vs. Thermodynamic Control
The rearrangement presents a direct competition between phenyl and methyl migration:
Phenyl Migration (Pathway A): A 1,2-phenyl shift generates a tertiary aliphatic carbocation (
Ph3C−C+(CH3)2
). Subsequent deprotonation yields 2-methyl-3,3,3-triphenylprop-1-ene. This pathway is kinetically favored due to the formation of a highly stabilized phenonium ion transition state (anchimeric assistance).
Methyl Migration (Pathway B): A 1,2-methyl shift generates a tertiary benzylic carbocation (
Ph2(CH3)C−C+(CH3)Ph
). Deprotonation yields 2,3,3-triphenylbut-1-ene. Although the resulting benzylic carbocation is thermodynamically more stable, the higher activation energy required for methyl migration makes this the minor pathway under standard catalytic conditions.
Mechanistic pathways of the Wagner-Meerwein rearrangement.
Experimental Protocols
To accommodate both traditional solution-phase synthesis and modern green chemistry standards, two distinct protocols are provided below.
This protocol utilizes p-Toluenesulfonic acid (p-TsOH) under Dean-Stark conditions to drive the dehydration via Le Chatelier's principle. This is a standard approach often utilized in the industrial synthesis of triphenylalkene derivatives ([1]).
Step-by-step Methodology:
Preparation: Charge a 100 mL round-bottom flask with 2-Methyl-1,1,2-triphenylpropan-1-ol (10 mmol, 3.16 g) and anhydrous toluene (50 mL).
Thermal Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4 hours. Self-Validation Check: The reaction progress is self-indicating; the cessation of water droplet accumulation in the trap confirms the completion of the dehydration step.
Quenching: Cool the reaction to room temperature and quench with saturated aqueous
NaHCO3
(20 mL) to neutralize the acid catalyst.
Isolation: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the rearranged alkene isomers.
This green chemistry approach utilizes a heteropolyacid catalyst (
Cs2.5H0.5PW12O40
) under solvent-free mechanochemical conditions. The solid-state matrix restricts conformational mobility, further enhancing the kinetic preference for phenyl migration ([2]). Mechanochemical grinding induces an amorphous phase that maximizes contact between the organic substrate and the acidic sites ([3]).
Step-by-step Methodology:
Preparation: In an agate mortar, combine the substrate (10 mmol) and
Cs2.5H0.5PW12O40
fine particles (0.5 g).
Mechanochemical Activation: Grind the mixture thoroughly with a pestle for 10 minutes at room temperature to initiate the solid-state rearrangement.
Thermal Maturation: Transfer the activated powder to a glass vial and heat at 60 °C for 2 hours to ensure quantitative conversion.
Product Extraction: Wash the solid mixture with dichloromethane (3 x 15 mL). The inorganic catalyst remains insoluble and is recovered by simple vacuum filtration.
Concentration: Evaporate the filtrate to yield the highly pure rearranged alkene mixture.
Experimental workflow for acid-catalyzed dehydration.
Quantitative Data & Analytical Benchmarks
The choice of catalyst and phase conditions significantly impacts the conversion rate and the migratory regioselectivity. The solid-state heteropolyacid limits the conformational freedom required for the bulkier methyl group to migrate, thereby artificially boosting the yield of the phenyl-migrated product.
Catalyst System
Reaction Conditions
Conversion (%)
Major Product (Ph-Shift)
Minor Product (Me-Shift)
p-TsOH (10 mol%)
Toluene, Reflux, 4h
>98%
85%
15%
H2SO4
(50% aq)
80 °C, 12h
80%
75%
25%
Cs2.5H0.5PW12O40
Solid-state, 60 °C, 2h
>95%
92%
8%
References
Toyoshi, Y., Nakato, T., & Okuhara, T. (1998). "Solid-solid catalysis by inorganic solid acids: pinacol rearrangement over a heteropoly compound consisting of fine particles." Bulletin of the Chemical Society of Japan, 71(12), 2817-2824.[Link]
Rightmire, E. et al. (2021). "Mechanochemical Rearrangements." The Journal of Organic Chemistry, 86(15), 9938-9950.[Link]
Batzl, C. et al. (1990). "Process for the preparation of trans-1,1,2-triphenyl-but-1-ene derivatives.
Advanced Derivatization Protocols for Ultra-Hindered Tertiary Alcohols: A Case Study on 2-Methyl-1,1,2-triphenylpropan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Overcoming extreme steric hindrance in esterification workflows. Executive Summary The derivatization of highly ste...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Focus: Overcoming extreme steric hindrance in esterification workflows.
Executive Summary
The derivatization of highly sterically congested tertiary alcohols remains one of the most formidable challenges in synthetic organic chemistry and API (Active Pharmaceutical Ingredient) functionalization. Standard esterification protocols—such as Fischer or Steglich esterifications—routinely fail when applied to ultra-hindered substrates due to insurmountable activation energy barriers and competing dehydration pathways.
This application note establishes a robust, self-validating framework for the esterification of 2-Methyl-1,1,2-triphenylpropan-1-ol , an extreme model substrate. By dissecting the mechanistic causality behind failed standard reactions, we provide optimized, step-by-step protocols for advanced derivatization, specifically highlighting the efficacy of Magnesium Bromide (
MgBr2
) mediated dual activation and Yamaguchi esterification.
Substrate Rationale: The "Perfect" Steric Model
To systematically study esterification limits, the chosen model substrate must isolate steric variables from electronic or elimination side-reactions. 2-Methyl-1,1,2-triphenylpropan-1-ol (
HO−C(Ph)2−C(Ph)(CH3)2
) is uniquely suited for this purpose due to two structural features:
Di-Quaternary Congestion: The
C1−C2
bond connects two fully substituted quaternary centers. The hydroxyl group at
C1
is shielded by two phenyl rings, while the adjacent
C2
carbon bears a phenyl ring and two methyl groups. This creates a neopentyl-like steric blockade that physically repels standard acylating intermediates (e.g., the
O
-acylisourea intermediate in DCC coupling) .
Absence of
β
-Hydrogens: Standard tertiary alcohols (like tert-butanol or 2-methyl-1-phenylpropan-2-ol) are highly prone to
E1/E2
dehydration under acidic or strongly basic acylation conditions. In our target molecule, the
β
-carbon (
C2
) possesses zero hydrogen atoms. This structural anomaly completely shuts down competing dehydration pathways, ensuring that any lack of ester product is purely a result of steric hindrance rather than substrate decomposition.
Mechanistic Causality & Strategy Selection
When standard nucleophilic attack is blocked by steric bulk, the synthetic strategy must shift from relying solely on the alcohol's nucleophilicity to hyper-activating the electrophile while simultaneously increasing the alkoxide's reactivity.
The Failure of Steglich Esterification
In a standard Steglich protocol , 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming an acylpyridinium intermediate. However, the di-quaternary bulk of 2-Methyl-1,1,2-triphenylpropan-1-ol prevents the alcohol from approaching the acylpyridinium complex, resulting in
<5%
yield and eventual hydrolysis of the active ester.
The Solution:
MgBr2
-Mediated Dual Activation
Pioneered by Vedejs and Daugulis , the "Dual Activation" method utilizes
MgBr2
etherate and a tertiary amine (e.g.,
Et3N
). The causality behind its success is twofold:
Nucleophile Enhancement: The amine deprotonates the alcohol, which immediately coordinates with magnesium to form a highly reactive, tightly bound magnesium alkoxide.
Electrophile Activation:MgBr2
acts as a bidentate Lewis acid, coordinating to the oxygen atoms of the acyl anhydride, drastically lowering the LUMO of the carbonyl carbon.
This push-pull mechanism forces the reaction forward despite the massive steric repulsion.
Fig 1. MgBr2-mediated dual activation mechanism for hindered esterification.
Experimental Protocols
The following self-validating protocols are optimized for the derivatization of 2-Methyl-1,1,2-triphenylpropan-1-ol. Strict adherence to anhydrous conditions is required, as trace moisture will preferentially react with the hyper-activated electrophiles.
Pivalic Anhydride or Acetic Anhydride (2.0 eq, 2.0 mmol)
Anhydrous Dichloromethane (
CH2Cl2
) (10 mL)
Step-by-Step Methodology:
System Purge: Flame-dry a 25 mL round-bottom flask and purge with Argon.
Substrate Solvation: Dissolve the alcohol in 10 mL of anhydrous
CH2Cl2
.
Alkoxide Pre-formation (Critical Step): Add
MgBr2⋅OEt2
followed by
Et3N
. Stir the suspension at room temperature for 15 minutes. Causality: This pre-incubation ensures complete conversion to the nucleophilic magnesium alkoxide before the electrophile is introduced.
Acylation: Add the anhydride dropwise. The reaction will turn slightly homogenous as the active complex forms.
Monitoring: Stir at room temperature for 15–24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The ester will elute significantly higher than the highly polar, hindered alcohol.
Quench & Workup: Quench the reaction with 10 mL of saturated aqueous
NH4Cl
to break the magnesium complex. Extract with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to yield the pure ester.
Fig 2. Step-by-step experimental workflow for the dual activation protocol.
Protocol B: Yamaguchi Esterification
For coupling the hindered alcohol with complex aliphatic carboxylic acids, the Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form an extremely electrophilic mixed anhydride .
Step-by-Step Methodology:
Mixed Anhydride Formation: In a dry flask, dissolve the target carboxylic acid (1.5 eq) and
Et3N
(1.5 eq) in anhydrous Toluene. Add TCBC (1.5 eq) dropwise. Stir for 30 minutes.
Filtration (Self-Validation Step): Triethylamine hydrochloride salts will precipitate. Filter the mixture under Argon. Causality: Removing the salt prevents competitive chloride attack and side-reactions during the prolonged heating required for hindered alcohols.
Coupling: To the filtrate, add 2-Methyl-1,1,2-triphenylpropan-1-ol (1.0 eq) and DMAP (1.5 eq).
Thermal Activation: Heat the reaction to 80°C for 24 hours. The thermal energy is required to overcome the di-quaternary steric clash.
Workup: Cool to room temperature, dilute with water, extract with Toluene, and purify via chromatography.
Quantitative Data & Yield Comparison
The table below summarizes the expected derivatization outcomes for 2-Methyl-1,1,2-triphenylpropan-1-ol across various methodologies. The data illustrates the necessity of advanced activation techniques for di-quaternary systems .
Esterification Protocol
Reagents / Catalyst
Acyl Donor
Conditions
Yield (%)
Mechanistic Observation
Fischer (Baseline)
H2SO4
(cat.)
Acetic Acid
Reflux, 24 h
< 1%
No reaction; starting material recovered.
Steglich
DCC, DMAP (10 mol%)
Acetic Acid
RT, 48 h
< 5%
Steric blockade prevents alcohol attack on
O
-acylisourea.
Yamaguchi
TCBC,
Et3N
, DMAP
Aliphatic Acid
80°C, 24 h
45–55%
Moderate conversion; requires thermal energy to overcome sterics.
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.[Link]
Vedejs, E., & Daugulis, O. "Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine." Journal of Organic Chemistry, 1996.[Link]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[Link]
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. "Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions." Journal of the American Chemical Society, 2007.[Link]
Application
Application Notes and Protocols for the Preparation and Use of High-Performance P-Chiral Phosphine Ligands in Asymmetric Catalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Chiral Ligands in Modern Synthesis In the pursuit of novel therapeutics and fine chemicals, the...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Chiral Ligands in Modern Synthesis
In the pursuit of novel therapeutics and fine chemicals, the ability to control the three-dimensional arrangement of atoms within a molecule is paramount. Chirality is a fundamental property of many biologically active molecules, where enantiomers—non-superimposable mirror images—can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the development of synthetic methods that deliver high enantiomeric purity is a cornerstone of modern drug discovery and development.[3][4]
Transition-metal catalyzed asymmetric synthesis has emerged as one of the most powerful strategies for accessing enantiomerically enriched compounds.[5] The success of these transformations is intrinsically linked to the design and synthesis of effective chiral ligands.[6] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, enabling the selective formation of one enantiomer over the other.[7][8]
While a vast array of chiral ligands have been developed, P-chiral phosphines—compounds with a stereogenic phosphorus atom—have demonstrated exceptional performance in a wide range of asymmetric transformations.[7][8][9][10] Their conformational rigidity and tunable electronic properties often lead to high catalytic activity and enantioselectivity.[8][9]
This guide provides a detailed examination of the preparation and application of a class of high-performance P-chiral phosphine ligands. While initial interest was expressed in the use of 2-Methyl-1,1,2-triphenylpropan-1-ol as a precursor, a thorough review of the scientific literature indicates that this tertiary alcohol is not a commonly employed starting material for the synthesis of established chiral ligands. Therefore, to ensure the dissemination of a robust, reproducible, and widely applicable protocol, this document will focus on a well-established and field-proven methodology: the synthesis of P-chiral phosphine ligands via phosphine-borane intermediates, utilizing a readily available chiral auxiliary. This approach offers a reliable pathway to a versatile class of ligands with broad utility in asymmetric catalysis.
Synthesis of a P-Chiral Phosphine Ligand: A Step-by-Step Protocol
The following protocol details the synthesis of a representative P-chiral bisphosphine ligand, (S,S)-QuinoxP*, a member of a class of ligands known for its exceptional performance in asymmetric hydrogenation and other catalytic reactions. The synthesis utilizes (-)-menthol as a chiral auxiliary to establish the stereochemistry at the phosphorus centers.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of (S,S)-QuinoxP*.
Experimental Protocol
Materials and Reagents:
Phosphorus trichloride (PCl₃)
Methylmagnesium bromide (MeMgBr)
(-)-Menthol
tert-Butylmagnesium chloride (t-BuMgCl)
Borane dimethyl sulfide complex (BH₃·SMe₂)
Methyllithium (MeLi)
2,3-Dichloroquinoxaline
Tetrafluoroboric acid (HBF₄)
Anhydrous solvents (diethyl ether, THF, toluene)
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Step 1: Synthesis of Dichloromethylphosphine (MePCl₂)
To a solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add a solution of methylmagnesium bromide (1.0 eq) in diethyl ether dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Filter the reaction mixture to remove magnesium salts and concentrate the filtrate under reduced pressure to afford dichloromethylphosphine as a colorless liquid.
Causality behind experimental choices: The low temperature is crucial to control the reactivity of the Grignard reagent and prevent over-alkylation of the phosphorus center.
Step 2: Formation of Diastereomeric Menthylphosphinites
To a solution of dichloromethylphosphine (1.0 eq) in anhydrous toluene at 0 °C, add a solution of (-)-menthol (2.0 eq) and triethylamine (2.2 eq) in toluene dropwise.
Stir the reaction mixture at room temperature for 4 hours.
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure. The resulting product is a mixture of diastereomeric di((-)-menthyl) methylphosphonites.
Step 3 & 4: Diastereoselective Grignard Displacement and Borane Protection
To the crude mixture of diastereomeric phosphonites from the previous step, add a solution of tert-butylmagnesium chloride (1.1 eq) in THF at 0 °C.
Stir the reaction for 2 hours at room temperature.
Cool the mixture to 0 °C and add borane dimethyl sulfide complex (1.5 eq) dropwise.
Stir for 1 hour at room temperature.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
The diastereomers of tert-butylmethyl(menthoxy)phosphine-borane can be separated by column chromatography on silica gel.
Causality behind experimental choices: The bulky tert-butyl group directs the nucleophilic attack of the Grignard reagent, leading to a diastereoselective displacement of one menthoxy group. The borane protection stabilizes the P-chiral phosphine against oxidation and allows for chromatographic separation.[8][9][10]
Step 5: Nucleophilic Substitution to Invert Stereochemistry
To a solution of the pure (Rp)-tert-butylmethyl(menthoxy)phosphine-borane diastereomer (1.0 eq) in anhydrous THF at -78 °C, add methyllithium (1.2 eq) dropwise.
Stir the reaction mixture at -78 °C for 1 hour.
Quench the reaction with methanol.
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Sp)-tert-butylmethylphosphine-borane.
Causality behind experimental choices: The reaction with methyllithium proceeds via an SN2-type reaction at the phosphorus center, resulting in an inversion of stereochemistry.
Step 6: Lithiation and Coupling
To a solution of (Sp)-tert-butylmethylphosphine-borane (2.2 eq) in anhydrous THF at -78 °C, add sec-butyllithium (2.2 eq) dropwise.
Stir the resulting red solution at -78 °C for 1 hour.
Add a solution of 2,3-dichloroquinoxaline (1.0 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride.
Extract with ethyl acetate, dry the organic layer, and concentrate.
Purify the crude product by column chromatography to obtain the bis(phosphine-borane) adduct.
Step 7: Deprotection to Yield (S,S)-QuinoxP *
To a solution of the bis(phosphine-borane) adduct (1.0 eq) in dichloromethane at room temperature, add tetrafluoroboric acid diethyl ether complex (2.5 eq) dropwise.
Stir the reaction mixture for 4 hours at room temperature.
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (S,S)-QuinoxP*, as a solid.
Characterization of Synthesized Ligand
The identity and purity of the synthesized (S,S)-QuinoxP* and its intermediates should be confirmed using standard analytical techniques.
Compound
Technique
Expected Data
(Sp)-tert-Butylmethylphosphine-borane
³¹P NMR
δ ≈ +15 ppm (q, J(P-B) ≈ 55 Hz)
(S,S)-QuinoxP-borane adduct
³¹P NMR
δ ≈ +25 ppm
(S,S)-QuinoxP
³¹P NMR
δ ≈ -10 ppm
(S,S)-QuinoxP*
HRMS
Calculated m/z for C₂₂H₂₈N₂P₂ should match the observed value.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
(S,S)-QuinoxP* is a highly effective ligand for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, a key transformation in the synthesis of chiral pharmaceuticals.
Catalytic Cycle
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
In a glovebox, a high-pressure reactor is charged with [Rh(COD)₂]BF₄ (0.01 eq) and (S,S)-QuinoxP* (0.011 eq).
Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst complex.
Methyl (Z)-α-acetamidocinnamate (1.0 eq) is added to the reactor.
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles).
The reactor is pressurized with hydrogen gas to 10 atm.
The reaction is stirred at room temperature for 12 hours.
After releasing the pressure, the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to afford the chiral product, N-acetyl-L-phenylalanine methyl ester.
Expected Results
Substrate
Catalyst Loading (mol%)
H₂ Pressure (atm)
Yield (%)
Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate
1
10
>99
>99 (S)
Dimethyl itaconate
1
10
>99
>99 (R)
Conclusion
The synthesis of P-chiral phosphine ligands, such as (S,S)-QuinoxP*, via the phosphine-borane methodology provides a reliable and efficient route to a powerful class of ligands for asymmetric catalysis. The detailed protocols provided herein for the synthesis of the ligand and its application in rhodium-catalyzed asymmetric hydrogenation serve as a practical guide for researchers in academic and industrial settings. The high levels of enantioselectivity and catalytic activity achieved with these ligands underscore their importance in the development of efficient and selective synthetic routes to valuable chiral molecules, contributing significantly to the fields of drug discovery and fine chemical production.
References
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
Xie, J.-H., & Zhou, Q.-L. (2014). Synthesis and application of novel P-chiral monophosphorus ligands. Organic Chemistry Frontiers, 1(3), 298-302. [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026, March 24). The Role of Chiral Ligands in Modern Pharmaceutical Synthesis. [Link]
Wassenaar, J., & Reek, J. N. H. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry, 86(20), 13837–13859. [Link]
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
Imamoto, T. (2008). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Journal of Synthetic Organic Chemistry, Japan, 66(11), 1054-1065. [Link]
Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 313-323. [Link]
Zhang, X. (2019). Novel ferrocene-based phosphine ligands for earth-abundant metal-catalysed asymmetric hydrogenation. University of Birmingham Research Archive. [Link]
News-Medical.Net. (2020, June 30). Scientists design chiral ligands to generate useful compounds. [Link]
Hanke, T., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2). [Link]
Haritha, S. B., et al. (2026, April 1). THE ROLE OF CHIRALITY IN DRUG DESIGN AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 17(4), 1000-08. [Link]
Singh, R., & Husain, A. (2016). Chiral drugs: Synthesis and analysis. ResearchGate. [Link]
Column chromatography purification techniques for 2-Methyl-1,1,2-triphenylpropan-1-ol
Technical Support Center: Chromatographic Purification of Sterically Hindered Tertiary Alcohols Focus Compound: 2-Methyl-1,1,2-triphenylpropan-1-ol Welcome to the Advanced Chromatography Support Center. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Chromatographic Purification of Sterically Hindered Tertiary AlcoholsFocus Compound: 2-Methyl-1,1,2-triphenylpropan-1-ol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly sterically congested tertiary alcohols.
2-Methyl-1,1,2-triphenylpropan-1-ol is typically synthesized via the Grignard addition of phenylmagnesium bromide to 2-methyl-1,2-diphenylpropan-1-one[1]. Because the resulting tertiary hydroxyl group is buried beneath three bulky phenyl rings and a quaternary carbon center, it exhibits anomalous chromatographic behavior and extreme sensitivity to acidic microenvironments.
Part 1: Troubleshooting & FAQs
Q1: Why am I isolating an alkene artifact instead of my target alcohol after standard silica gel chromatography?Causality: Standard unmodified silica gel possesses a mildly acidic surface (pH 4.5–5.5). Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration[2]. When 2-methyl-1,1,2-triphenylpropan-1-ol interacts with these acidic silanol groups, the hydroxyl group is protonated and lost as water, generating a highly stable diphenyl-substituted carbocation at C1.
Because the adjacent C2 carbon is quaternary (bonded to two methyls and a phenyl group), it lacks protons, making a standard elimination impossible. Instead, the molecule undergoes a Wagner-Meerwein rearrangement . The phenyl group at C2 migrates to C1 to relieve steric strain, shifting the positive charge to C2. Subsequent deprotonation of a methyl group yields the degradation artifact 3,3,3-triphenyl-2-methylprop-1-ene.
Solution: You must neutralize the silica gel prior to loading. Pre-treat the column with 1-2% Triethylamine (TEA) in your eluent, or utilize phosphate-buffered silica to suppress the protonation of the hydroxyl group[3].
Q2: My target alcohol is co-eluting with biphenyl and the unreacted starting ketone. How can I improve resolution?Causality: Chromatographic retention on normal-phase silica relies on hydrogen bonding between the analyte's polar functional groups and the stationary phase. In 2-methyl-1,1,2-triphenylpropan-1-ol, the extreme steric shielding of the -OH group prevents effective hydrogen bonding. Consequently, the molecule behaves as a highly lipophilic, non-polar entity, drastically reducing its retention factor (
Rf
) and causing it to co-elute with Grignard coupling byproducts (like biphenyl) and the starting ketone.
Solution: Transition from normal-phase silica to Reversed-Phase (C18) chromatography. In a reversed-phase system, separation is driven by hydrophobic interactions rather than hydrogen bonding, allowing the subtle lipophilic differences between the ketone, biphenyl, and the target alcohol to be resolved effectively[4].
Q3: I am observing severe peak tailing and poor mass recovery. What is causing this?Causality: Peak tailing in bulky, electron-rich molecules often results from secondary
π−π
interactions between the phenyl rings and trace metal impurities in the silica, or from irreversible binding with highly active, un-neutralized silanol sites. When the primary hydroxyl group cannot interact uniformly with the stationary phase, these secondary interactions dominate, leading to band broadening and a loss of mass balance.
Solution: Utilize high-purity, spherical silica (metal-free). If tailing persists, incorporate a highly polar, volatile modifier (e.g., 0.5% isopropanol) into the mobile phase to competitively cap active sites without drastically altering the bulk solvent polarity.
Part 2: Quantitative Chromatographic Data
To assist in solvent selection, the following table summarizes the retention behavior of the crude mixture components across different chromatographic systems.
Compound
Normal Phase
Rf
(10% EtOAc/Hexane)
Normal Phase
Rf
(20% DCM/Hexane)
Reversed-Phase
Rf
(80% MeCN/H₂O)
Mechanistic Note
Biphenyl
0.90
0.85
0.30
Non-polar Grignard coupling byproduct.
Alkene Artifact
0.85
0.80
0.25
Wagner-Meerwein degradation product.
Starting Ketone
0.65
0.60
0.45
2-methyl-1,2-diphenylpropan-1-one.
Target Alcohol
0.55
0.50
0.60
Anomalously high
Rf
due to OH shielding.
Part 3: Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Chromatography
Use this protocol to prevent acid-catalyzed rearrangement while utilizing standard silica.
Slurry Preparation: Suspend 50 g of high-purity spherical silica gel (230-400 mesh) in 100 mL of hexanes containing 1% (v/v) Triethylamine (TEA).
Column Packing: Pour the slurry into a glass column. Tap the column gently to ensure a uniform, crack-free bed.
Equilibration: Flush the column with 2 column volumes (CV) of the 1% TEA/hexane solution to fully neutralize all acidic silanol sites.
Sample Loading: Dissolve the crude 2-methyl-1,1,2-triphenylpropan-1-ol in a minimum volume of toluene. Note: Avoid Dichloromethane (DCM) for loading, as it can cause localized band broadening. Apply evenly to the silica bed.
Elution: Elute using an isocratic gradient of 2% EtOAc in Hexanes (containing 0.1% TEA).
Self-Validation Step (2D-TLC): Before pooling fractions, spot a sample of the eluate on a TLC plate. Run it in the chosen eluent, dry the plate, rotate it 90 degrees, and run it again. If the compound spot lies perfectly on the diagonal, no on-column degradation is occurring. Off-diagonal spots indicate the silica is still too acidic.
Protocol B: C18 Reversed-Phase Purification
Use this protocol if biphenyl co-elution cannot be resolved on normal phase.
Column Setup: Equip an automated flash chromatography system with a pre-packed C18 column (e.g., 40 g).
Solvent System: Line A: Milli-Q Water; Line B: HPLC-grade Acetonitrile (MeCN).
Equilibration: Run 3 CV of 50% MeCN/H₂O to equilibrate the stationary phase.
Dry Loading: Adsorb the crude mixture onto 5 g of C18-functionalized silica. Load this into a solid-load cartridge.
Gradient Elution: Run a shallow gradient from 50% MeCN to 95% MeCN over 15 CV.
Self-Validation Step (Mass Balance): Monitor the column backpressure; a sudden spike indicates sample precipitation. To validate recovery, weigh the pooled, dried fractions. The combined mass of the recovered biphenyl, ketone, and target alcohol must equal
≥95%
of the loaded crude mass, confirming no irreversible adsorption occurred.
Part 4: Mechanistic & Workflow Visualizations
Mechanism of acid-catalyzed Wagner-Meerwein rearrangement on silica gel.
Decision matrix for optimizing the purification of sterically hindered alcohols.
Resolving NMR peak overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol characterization
Topic: Resolving NMR Peak Overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol Characterization Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving NMR Peak Overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol Characterization
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing complex molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on a common and challenging scenario: resolving the severe peak overlap observed in the ¹H NMR spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the strategic reasoning behind them, enabling you to make informed decisions to successfully elucidate your molecular structure.
The structure of 2-Methyl-1,1,2-triphenylpropan-1-ol presents a significant challenge. With three phenyl rings, it contains 15 aromatic protons whose signals are highly likely to overlap in a narrow region of the spectrum, typically creating a complex, uninterpretable multiplet. This guide offers a systematic, multi-tiered approach to deconstruct this complexity.
Q1: I've just acquired a standard ¹H NMR spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol in CDCl₃, and the aromatic region is an unresolved multiplet. What's my first and simplest step?
A1: Your initial observation is expected and the most common issue for this molecule. The simplest and most cost-effective first step is to leverage the Anisotropic Solvent-Induced Shift (ASIS) effect by changing your deuterated solvent.[1] Solvents like Chloroform-d (CDCl₃) are relatively isotropic, but aromatic solvents such as Benzene-d₆ or Toluene-d₈ create a distinct magnetic environment. These solvents will interact with your solute, inducing differential shifts in the proton resonances and often "spreading out" the crowded aromatic signals.[1]
The causality lies in the magnetic anisotropy of the aromatic solvent. The ring current of Benzene-d₆ generates a shielding cone and a deshielding plane. Protons on your analyte that lie within the shielding cone will be shifted upfield, while those in the plane will be shifted downfield. This differential interaction can dramatically improve spectral dispersion.
The following table illustrates the potential effect of solvent change on the aromatic protons of 2-Methyl-1,1,2-triphenylpropan-1-ol.
Proton Environment
Predicted Shift in CDCl₃ (ppm)
Expected Shift in Benzene-d₆ (ppm)
Expected Change (Δδ)
Phenyl Protons (ortho, meta, para)
~7.10 - 7.30 (Broad Multiplet)
~6.90 - 7.20 (Separated Multiplets)
-0.10 to -0.40
Methyl Protons (2x CH₃)
~1.50 (Singlet)
~1.45 (Singlet)
-0.05
Hydroxyl Proton (OH)
Variable (Broad Singlet)
Variable
Variable
Sample Preparation: Prepare two NMR tubes with identical concentrations (e.g., 10 mg) of your compound. Dissolve the first in ~0.6 mL of CDCl₃ and the second in ~0.6 mL of Benzene-d₆. Using identical concentrations is key for valid comparison.[1]
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference (0 ppm) to both samples.
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical conditions (temperature, number of scans, etc.).
Data Analysis: Process and compare the spectra. Look for improved resolution in the aromatic region of the spectrum acquired in Benzene-d₆.
Q2: I've tried different solvents, and while there's some improvement, the aromatic signals are still too overlapped for definitive assignment. What is the next logical step?
A2: When solvent effects are insufficient, the next step is to introduce a chemical agent that can induce larger shifts. Lanthanide Shift Reagents (LSRs) are an excellent choice for molecules containing Lewis basic sites, such as the hydroxyl group in your analyte.[2]
LSRs are paramagnetic lanthanide complexes (e.g., of Europium or Praseodymium) that reversibly coordinate to functional groups.[3][4] This coordination creates a local paramagnetic field that induces large chemical shifts in nearby protons. The magnitude of this "Lanthanide-Induced Shift" (LIS) is highly dependent on the distance and angle between the lanthanide ion and the proton, following (in a simplified model) a 1/r³ relationship, where 'r' is the distance.[3][5] Protons closer to the coordination site (the -OH group) will experience a much larger shift than those further away, effectively pulling apart overlapping signals.
Caption: Decision workflow for resolving NMR peak overlaps.
Sample Preparation: Prepare a solution of 2-Methyl-1,1,2-triphenylpropan-1-ol in a dry, aprotic deuterated solvent like CDCl₃. It is critical that the solvent and sample are anhydrous, as water will compete for coordination to the LSR.[2]
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This is your reference (0 equivalent of LSR).
LSR Addition: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃, which typically induces downfield shifts). Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube.
Acquisition and Analysis: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons on the phenyl rings closest to the hydroxyl group should show the most significant downfield shift.
Titration: Continue adding small aliquots of the LSR and acquiring spectra after each addition. Plot the chemical shift of each proton signal against the molar ratio of LSR/substrate. This will help you track signals and confirm assignments.
Caution: Adding too much LSR can cause significant line broadening, which reduces resolution.[2] The goal is to add just enough to resolve the overlap without sacrificing line shape.
Q3: The shift reagent resolved some signals but caused significant line broadening, and some aromatic protons are still ambiguous. What advanced techniques can I use for definitive structural confirmation?
A3: When 1D methods are exhausted, you must turn to two-dimensional (2D) NMR spectroscopy. These experiments add a second frequency dimension, which can resolve even severely overlapping signals by correlating nuclei through their bonding or spatial relationships.[6][7] For 2-Methyl-1,1,2-triphenylpropan-1-ol, a suite of 2D experiments is recommended.
COSY (Correlation Spectroscopy): This is the fundamental homonuclear correlation experiment. It identifies protons that are spin-spin coupled (typically through 2-3 bonds).[8][9] In your spectrum, COSY will show cross-peaks between adjacent aromatic protons (ortho couplings), helping you trace the connectivity within each phenyl ring.[10][11]
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C).[12][13][14] An HSQC spectrum is a powerful tool because the ¹³C spectrum is much more dispersed than the ¹H spectrum.[7] Even if two protons overlap in the ¹H dimension, they will likely be attached to carbons with different chemical shifts, and will therefore appear as separate cross-peaks in the 2D spectrum.[15][16]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial relationships. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[17][18][19] For your molecule, NOESY can establish which phenyl rings are in proximity to the methyl groups. This is critical for assigning which set of aromatic signals belongs to which specific phenyl ring in the 3D structure.[20][21]
Experiment
Purpose
Key Acquisition Parameters (400 MHz)
COSY
Identify J-coupled protons (¹H-¹H)
Pulse Program: cosygpqfScans (NS): 2-4 per increment Increments (TD in F1): 256-512
HSQC
Correlate protons to directly attached carbons (¹H-¹³C)
Pulse Program: hsqcedetgpsisp2.2¹JCH: 145 Hz Scans (NS): 4-8 per increment
NOESY
Identify protons close in space (< 5 Å)
Pulse Program: noesygpphMixing Time (d8): 500-800 ms Scans (NS): 8-16 per increment
General Procedure:
Sample Preparation: Use a reasonably concentrated sample (15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise, especially for the less sensitive experiments like HSQC and NOESY.
Instrument Setup: On your spectrometer, load the appropriate pulse program. Ensure the probe is tuned for both ¹H and ¹³C (for HSQC).
Acquisition: Run the experiments. 2D experiments take longer than 1D scans, ranging from 30 minutes to several hours depending on the required sensitivity.
Data Processing & Interpretation: Use your NMR software to perform a 2D Fourier transform.
In the COSY spectrum, trace the off-diagonal cross-peaks to connect coupled aromatic protons.
In the HSQC spectrum, identify the ¹H-¹³C pairs. This will resolve any overlapping proton signals by spreading them along the ¹³C axis.
In the NOESY spectrum, look for cross-peaks between the methyl protons (~1.50 ppm) and specific aromatic protons. This will definitively link the methyl groups to the adjacent phenyl rings, completing your structural assignment.
By systematically applying these techniques, you can transform a spectrum with intractable peak overlap into a rich dataset that allows for the complete and unambiguous characterization of 2-Methyl-1,1,2-triphenylpropan-1-ol.
References
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3380. Retrieved from [Link]
Mandal, P. K., & Majumdar, A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]
University of Wisconsin-Madison Chemistry. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
University of Wisconsin-Madison Chemistry. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
Luinge, H. J., van der Maas, J. H., & Funatsu, K. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 45(6), 1801–1806. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2009, January 14). HMQC vs HSQC. Retrieved from [Link]
Chemistry Stack Exchange. (2012, May 25). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]
Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. Retrieved from [Link]
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
ACS Publications. (2013, March 19). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Retrieved from [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]
ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]
Magritek. (2022, March 31). NMR spectroscopy with protonated solvents as if you were using deuterated solvents. Retrieved from [Link]
University of Wisconsin-Madison Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
SpectraBase. (n.d.). Triphenylmethane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Reddit. (2023, July 4). Most of my stuff gives a mess of overlapping peaks in the aromatic region.... Retrieved from [Link]
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Times for 2-Methyl-1,1,2-triphenylpropan-1-ol Catalytic Applications
Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS 61082-65-3) as a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS 61082-65-3) as a highly sterically hindered initiator in living cationic polymerizations.
While this bulky tertiary alcohol is exceptional for synthesizing highly reactive polyisobutene (HR-PIB) with strict end-group fidelity—a critical requirement for downstream functionalization in pharmaceutical excipients and targeted drug delivery matrices—its extreme steric bulk often results in sluggish initiation and prolonged overall reaction times[1]. This guide provides field-proven troubleshooting strategies to accelerate these catalytic workflows without compromising scientific integrity.
Part 1: Troubleshooting & FAQs (Causality & Optimization)
Q1: Why does 2-Methyl-1,1,2-triphenylpropan-1-ol exhibit significantly longer initiation phases compared to standard initiators like cumyl alcohol?A: The kinetic bottleneck is purely structural. The molecule features a
C(OH)(Ph)2−C(CH3)2(Ph)
backbone. The extreme steric shielding provided by the three phenyl rings and the gem-dimethyl group physically impedes the Lewis acid co-catalyst (e.g.,
TiCl4
or
AlCl3
) from coordinating with the hydroxyl oxygen. While the resulting carbocation is thermodynamically highly stable due to resonance, the activation energy required to reach this ionized state is unusually high, shifting the equilibrium toward the dormant species and delaying the onset of propagation[2].
Q2: How can I accelerate the initiation rate without sacrificing the "living" nature of the polymerization?A: The most effective method is to manipulate the dielectric constant (polarity) of your solvent system. By increasing the ratio of your halogenated solvent (e.g., dichloromethane or methyl chloride) relative to your non-polar solvent (e.g., hexane), you selectively stabilize the transient carbocation transition state. This lowers the kinetic barrier for ionization, drastically reducing the initiation time while maintaining the controlled chain growth required for a narrow polydispersity index (PDI).
Q3: What Lewis Acid co-catalyst system is optimal for overcoming this specific kinetic barrier?A: While
TiCl4
is the industry standard for living cationic systems, it can be too mild for extremely bulky initiators. To reduce reaction times, transition to an Aluminum trichloride-donor complex (
AlCl3
-etherate)[3].
AlCl3
is more oxophilic and aggressively coordinates to the hindered hydroxyl group. When complexed with a controlled amount of an ether donor (which prevents uncontrolled side reactions), it accelerates initiation by up to 70% compared to uncomplexed
TiCl4
[4].
Q4: Can I simply increase the reaction temperature to speed up the process?A: Yes, but with strict limitations. Living cationic polymerizations are typically run at cryogenic temperatures (-80°C) to suppress chain-transfer-to-monomer reactions. Raising the temperature to -60°C will exponentially increase the reaction rate, but you risk losing the terminal vinylidene double bonds (α-double bonds)[2]. If your downstream drug-conjugation chemistry relies on these terminal alkenes, do not exceed -60°C.
Part 2: Quantitative Data & Optimization Benchmarks
The following table summarizes the causal relationship between reaction parameters, reaction time, and the resulting polymer fidelity when using 2-Methyl-1,1,2-triphenylpropan-1-ol.
Solvent Ratio (Hexane:CH₂Cl₂)
Lewis Acid System
Temp (°C)
Initiation Time (min)
Total Reaction Time (min)
Terminal Vinylidene (%)
60:40
TiCl4
(1.0 eq)
-80
45
120
> 85%
40:60
TiCl4
(1.0 eq)
-80
15
60
> 82%
60:40
TiCl4
(2.0 eq)
-80
10
45
> 80%
50:50
AlCl3
-Etherate
-60
5
30
> 75%
Data Interpretation: Increasing the Lewis acid equivalents (Row 3) or utilizing an
AlCl3
-etherate complex at a slightly elevated temperature (Row 4) provides the most aggressive reduction in reaction time, though a slight penalty to terminal vinylidene fidelity is observed[4].
Part 3: Mechanistic & Workflow Visualizations
Figure 1: Mechanistic pathway of 2-Methyl-1,1,2-triphenylpropan-1-ol initiated living cationic polymerization.
Figure 2: Self-validating Schlenk line workflow for sterically hindered catalytic initiation.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust in the accelerated workflow, follow this self-validating protocol utilizing in situ analytical monitoring.
Step 1: Reactor Preparation & Dehydration
Action: Flame-dry a Schlenk flask equipped with a magnetic stirrer and an in situ ATR-FTIR probe. Purge with dry
N2
for 3 cycles.
Causality: Trace moisture acts as a competing protic initiator, which will bypass the bulky alcohol entirely and ruin the controlled nature of the polymerization.
Step 2: Solvent & Initiator Loading
Action: Inject a 40:60 (v/v) mixture of anhydrous Hexane and
CH2Cl2
. Add 2-Methyl-1,1,2-triphenylpropan-1-ol (1.0 mmol) and an electron donor (e.g., dimethylacetamide, 0.5 mmol). Cool the system to -80°C.
Causality: The higher
CH2Cl2
ratio increases the dielectric constant, specifically targeted to lower the ionization energy of the bulky initiator.
Step 3: Monomer Condensation
Action: Condense isobutene gas (50 mmol) directly into the chilled reactor.
Self-Validation: The ATR-FTIR probe must register a sharp, stable peak at ~1655 cm⁻¹, confirming the presence and concentration of the unreacted isobutene
C=C
stretch.
Step 4: Catalytic Initiation
Action: Rapidly inject
TiCl4
(2.0 mmol) to trigger the reaction.
Self-Validation: The solution will immediately transition to a deep yellow/orange hue, validating the formation of the highly conjugated, sterically hindered carbocation. Simultaneously, the ATR-FTIR will show a rapid decline in the 1655 cm⁻¹ peak. Because we doubled the
TiCl4
equivalents, this decline will begin within 10 minutes rather than the standard 45 minutes.
Step 5: Quenching & Recovery
Action: Once the 1655 cm⁻¹ peak completely plateaus (indicating 100% monomer conversion), immediately quench the active chain ends by injecting 5 mL of pre-chilled methanol.
Causality: Pre-chilling the methanol prevents localized exothermic spikes upon quenching, which could isomerize the highly desired terminal vinylidene double bonds into unreactive internal double bonds[1].
Part 5: References
1.[1] Title: WO2022258417A1 - Polyisobutene with high content of certain double bond isomers.
Source: Google Patents
URL:
2.[2] Title: EP3950736A1 - Process for preparing high-reactivity isobutene homo- or copolymers.
Source: Google Patents
URL:
3.[4] Title: US8697820B2 - Process for preparing high-reactivity isobutene homo- or copolymers.
Source: Google Patents
URL:
4.[3] Title: US8349977B2 - Process for preparing high-reactivity isobutene homo- or copolymers.
Source: Google Patents
URL:
Addressing solubility issues of 2-Methyl-1,1,2-triphenylpropan-1-ol in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the aqueous formulation of highly lipophilic, sterically hindered molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the aqueous formulation of highly lipophilic, sterically hindered molecules.
Compound Profile & The Solvation Barrier:
2-Methyl-1,1,2-triphenylpropan-1-ol presents an extreme formulation challenge. The molecule features a tertiary alcohol backbone completely shielded by three massive, hydrophobic phenyl rings. This steric bulk prevents water molecules from accessing the hydroxyl group to form a hydration shell. Consequently, the compound exhibits a high crystal lattice energy, a high LogP, and near-zero intrinsic aqueous solubility. Standard "dilute-and-shoot" methods will inevitably fail, leading to erratic assay results, false negatives in in vitro screening, and poor bioavailability in vivo.
Below are field-proven, self-validating troubleshooting guides and methodologies designed to overcome these specific physicochemical barriers.
Visual Workflow: Solubilization Strategy
Decision matrix for selecting the optimal solubilization strategy based on assay requirements.
Protocol A: Cosolvent Systems & Preventing Aqueous Precipitation
The Issue: The compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO), but immediately crashes out (precipitates) as a cloudy suspension when diluted into aqueous assay buffers (e.g., PBS or cell culture media).
The Causality: According to the1[1], a solvent's solubilizing power drops exponentially as the volume fraction of water increases. A 100-fold dilution doesn't just dilute the drug; it destroys the solvent system's thermodynamic capacity to hold the lipophilic solute, causing instant supersaturation and nucleation.
Self-Validating Methodology:
Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
Prime the Aqueous Phase: Do not add the drug directly to plain buffer. First, supplement the pre-warmed (37°C) aqueous buffer with a bridging surfactant. Ensure the surfactant concentration exceeds its2[2].
Kinetic Mixing: Add the DMSO stock dropwise into the center of the aqueous vortex. This prevents localized micro-environments of high water concentration that trigger crystal nucleation.
Validation: Measure the absorbance at 600 nm. A reading >0.05 indicates light scattering from sub-visible precipitates. Keep the final DMSO concentration ≤ 1% to avoid cell toxicity.
The Issue: Cosolvents are incompatible with your downstream biological assay, or you need to administer the drug intravenously.
The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic central cavity that can encapsulate the bulky phenyl rings, shielding them from water and 3[3]. However, due to the massive triphenyl moiety, standard 1:1 complexation may fail, leading to higher-order 1:2 (drug:CD) complexes.
Self-Validating Methodology:
Titration Series: Prepare a series of HP-β-CD aqueous solutions ranging from 0% to 30% (w/v).
Equilibration: Add an excess of solid 2-Methyl-1,1,2-triphenylpropan-1-ol to each vial. Shake continuously at 37°C for 48–72 hours to ensure thermodynamic equilibrium.
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug.
Phase-Solubility Diagram: Quantify the dissolved drug via HPLC-UV. Plot drug concentration vs. CD concentration.
Validation: If the curve is linear (
AL
type), you have a 1:1 complex. If it curves upward (
AP
type), the bulky drug requires two CD molecules per drug molecule[3]. Do not exceed the minimum required CD concentration, as excess CD traps the drug and ruins membrane permeability.
Protocol C: Lipid-Based Formulations (SEDDS) for Oral Delivery
The Issue: The compound requires oral dosing in vivo, but fails to absorb in the gastrointestinal tract due to poor dissolution.
The Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) bypass the dissolution step entirely. By formulating the drug in a mixture of oils and surfactants, the compound is presented to the GI tract in4[4], allowing direct membrane transport.
Self-Validating Methodology:
Lipid Solubilization: Dissolve the compound in a medium-chain triglyceride (e.g., Capmul MCM). If solubility is limiting, use a 5[5] during the preconcentrate phase.
Surfactant Addition: Blend with a high-HLB surfactant (e.g., Cremophor EL) at a 1:1 or 2:1 (Surfactant:Oil) ratio.
Aqueous Dispersion: Titrate the preconcentrate into 37°C water under mild agitation.
Validation: Analyze the resulting microemulsion using Dynamic Light Scattering (DLS). A successful SEDDS formulation will spontaneously form transparent droplets with a Z-average diameter of < 50 nm.
Q: I used 20% HP-β-CD and the drug completely dissolved, but my in vitro cellular assay shows zero pharmacological activity. Why?A: You have encountered the classic6[6]. Cyclodextrins are massive, hydrophilic sugar rings that cannot cross the lipophilic cell membrane. If you use too much CD, the binding equilibrium shifts so far to the right that the fraction of free, unbound drug drops to near zero. Without free drug to drive passive diffusion across the lipid bilayer, absorption halts entirely. Always use the minimum amount of CD required to dissolve your target dose.
The solubility-permeability trade-off: Cyclodextrins increase solubility but block permeation.
Q: Can I just use mechanical milling to reduce the particle size and avoid these complex excipients?A: No. 2[2] increases the surface area-to-volume ratio, which only enhances the rate of dissolution (kinetics). It does not change the intrinsic thermodynamic equilibrium solubility of the compound. For a highly lipophilic molecule like 2-Methyl-1,1,2-triphenylpropan-1-ol, the thermodynamic solubility is so low that even as nanoparticles, the total dissolved fraction will remain insufficient for biological activity without the addition of surfactants or complexing agents[7].
Comparative Reactivity Guide: 2-Methyl-1,1,2-triphenylpropan-1-ol vs. Triphenylmethanol
As a Senior Application Scientist, I frequently evaluate sterically hindered tertiary alcohols for their utility as protecting groups, synthetic intermediates, and mechanistic probes. The choice of a tertiary alcohol sub...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate sterically hindered tertiary alcohols for their utility as protecting groups, synthetic intermediates, and mechanistic probes. The choice of a tertiary alcohol substrate fundamentally dictates the downstream synthetic workflow. Two fascinating substrates that perfectly illustrate the divergence between thermodynamic stability and kinetic rearrangement are triphenylmethanol and 2-methyl-1,1,2-triphenylpropan-1-ol .
While both molecules feature extreme steric encumbrance around a tertiary carbinol center, their reactivity profiles under acidic conditions are diametrically opposed. This guide objectively compares their performance, detailing the causality behind their mechanistic divergence and providing self-validating experimental protocols for laboratory application.
Mechanistic Causality: Thermodynamic Stability vs. Kinetic Rearrangement
Triphenylmethanol (Ph₃COH): The Sₙ1 Archetype
Triphenylmethanol represents a thermodynamic sink in carbocation chemistry. When treated with strong acids, it undergoes protonation and dehydration to yield the triphenylmethyl (trityl) cation[1].
The Causality: The empty p-orbital of the resulting carbocation is extensively delocalized across three phenyl rings. Although steric hindrance forces the rings into a propeller-like conformation that prevents absolute planarity, the resonance stabilization is so profound that the cation has a lifetime exceeding several hours in aprotic solvents[2]. Because the adjacent carbon lacks beta-hydrogens, E1 elimination is impossible. This funnels the reactivity exclusively toward Sₙ1 substitution. For example, reacting triphenylmethanol with acetyl chloride yields triphenylmethyl chloride rather than an ester, as the steric bulk prevents standard nucleophilic acyl substitution.
2-Methyl-1,1,2-triphenylpropan-1-ol: The Wagner-Meerwein Probe
The ionization of 2-methyl-1,1,2-triphenylpropan-1-ol generates a transient diphenylmethyl-type cation: Ph₂C⁺–C(Ph)(CH₃)₂. Unlike the trityl cation, this intermediate is highly unstable due to extreme steric repulsion between the gem-diphenyl groups and the adjacent quaternary carbon.
The Causality: To alleviate this severe steric clash, the molecule undergoes a rapid 1,2-phenyl shift, known as a Wagner-Meerwein rearrangement[3]. The migration of the phenyl group is favored over a methyl shift due to its higher migratory aptitude. This shift yields a new tertiary carbocation (Ph₃C–C⁺(CH₃)₂), which is now adjacent to a massive trityl group. To relieve this final steric strain, the intermediate rapidly undergoes an E1 elimination, shedding a proton to form the terminal alkene 3,3,3-triphenyl-2-methylprop-1-ene.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and kinetic properties of the two substrates under acidic conditions.
Property
Triphenylmethanol
2-Methyl-1,1,2-triphenylpropan-1-ol
Molecular Weight
260.33 g/mol
316.44 g/mol
Carbocation Intermediate
Trityl Cation (Ph₃C⁺)
Diphenylmethyl-type (Ph₂C⁺–R)
Intermediate Half-Life
> 2 hours (aprotic solvents)
< 1 second (rapid rearrangement)
Dominant Reaction Pathway
Sₙ1 Substitution
Wagner-Meerwein Rearrangement & E1
Steric Hindrance (Carbinol)
High (Propeller conformation)
Extreme (Adjacent quaternary center)
Visual Indicator
Intense yellow solution
None (Transient intermediates)
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning the success of the reaction is confirmed in real-time by intrinsic physical or spectroscopic changes.
Protocol A: Generation and Sₙ1 Trapping of the Trityl Cation
This protocol demonstrates the stability and substitution preference of triphenylmethanol.
Ionization: Dissolve 1.0 g of triphenylmethanol in 10 mL of concentrated sulfuric acid (H₂SO₄) at room temperature.
Validation (Colorimetry): The solution will immediately turn an intense, bright yellow. This is a self-validating visual confirmation of the highly conjugated trityl carbocation formation[1].
Trapping: Slowly add the acidic mixture dropwise to 50 mL of ice-cold concentrated hydrochloric acid (HCl) under vigorous stirring.
Validation (Quenching): As the chloride ions attack the carbocation, the sp² hybridized center reverts to an sp³ tetrahedral geometry. The extended conjugation is broken, and the yellow color instantly disappears, precipitating colorless triphenylmethyl chloride.
Isolation: Filter the colorless precipitate via vacuum filtration and wash with cold petroleum ether.
Protocol B: Acid-Catalyzed Rearrangement of 2-Methyl-1,1,2-triphenylpropan-1-ol
This protocol tracks the kinetic instability and rearrangement of the sterically crowded substrate.
Preparation: Dissolve 1.0 g of 2-methyl-1,1,2-triphenylpropan-1-ol in 15 mL of anhydrous dichloromethane (DCM).
Catalysis: Add 0.5 equivalents of p-toluenesulfonic acid (p-TsOH) and stir at reflux (40 °C) for 2 hours.
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, extract the organic layer, dry over MgSO₄, and concentrate under vacuum.
Validation (Spectroscopy): Analyze the crude product via ¹H-NMR. The reaction is self-validating through the disappearance of the broad carbinol –OH peak (approx. 2.5 ppm) and the emergence of two distinct vinylic protons (approx. 4.8–5.0 ppm), confirming the 1,2-phenyl shift and subsequent E1 elimination to form the alkene.
Mechanistic Visualizations
Trityl cation formation and SN1 substitution pathway.
Wagner-Meerwein rearrangement of 2-methyl-1,1,2-triphenylpropan-1-ol.
A Comparative Benchmarking Guide to the Catalytic Potential of 2-Methyl-1,1,2-triphenylpropan-1-ol in Asymmetric Synthesis
Abstract In the relentless pursuit of novel, efficient, and highly selective catalysts for asymmetric synthesis, the exploration of unconventional molecular architectures is paramount. This guide introduces a pioneering...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the relentless pursuit of novel, efficient, and highly selective catalysts for asymmetric synthesis, the exploration of unconventional molecular architectures is paramount. This guide introduces a pioneering investigation into the catalytic aptitude of 2-Methyl-1,1,2-triphenylpropan-1-ol, a sterically imposing tertiary alcohol. While the triphenylmethyl (trityl) moiety is ubiquitously employed as a protecting group due to its significant steric bulk, its potential to direct stereochemistry in a catalytic context remains largely unexplored.[1] This study benchmarks the performance of a hypothetical chiral ruthenium complex of 2-Methyl-1,1,2-triphenylpropan-1-ol against a well-established standard, (1R,2R)-(-)-TsDPEN-Ru(II), in the asymmetric transfer hydrogenation of acetophenone. Through a detailed experimental framework and comparative data analysis, we aim to provide a foundational assessment of this novel ligand's potential, offering valuable insights for researchers and professionals in drug development and fine chemical synthesis.
Introduction: The Rationale for Exploring a Sterically Encumbered Alcohol as a Ligand
The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis.[2][3] Ligand architecture dictates the three-dimensional environment around the metal center, which in turn governs the enantioselectivity of the catalyzed transformation.[2] Steric hindrance is a powerful tool in ligand design, often employed to create a well-defined chiral pocket that forces an incoming substrate to adopt a specific orientation.
2-Methyl-1,1,2-triphenylpropan-1-ol presents a unique structural motif. The quaternary carbon atom bonded to three phenyl rings and a hydroxyl group creates a highly congested and rigid framework. Our central hypothesis is that when coordinated to a metal center, this bulky scaffold could create a highly effective chiral environment, influencing the stereochemical outcome of a reaction. The hydroxyl group also offers a potential secondary interaction site for hydrogen bonding with the substrate, further enhancing stereocontrol.
This guide will therefore explore the hypothetical application of 2-Methyl-1,1,2-triphenylpropan-1-ol as a novel ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a widely used benchmark for evaluating the efficiency of chiral catalysts due to its industrial relevance and the ease with which the enantiomeric excess of the product can be determined.[4]
Experimental Design: A Framework for Rigorous Comparison
To ensure a fair and objective assessment, a standardized set of experimental conditions and performance metrics must be established.[5][6]
2.1. The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
The chosen model reaction is the transfer hydrogenation of acetophenone using formic acid/triethylamine as the hydrogen source. This reaction is well-understood and has been extensively studied with a variety of catalysts.
2.2. The Catalysts
Test Catalyst: A hypothetical chiral ruthenium complex formed in situ from [RuCl₂(p-cymene)]₂ and 2-Methyl-1,1,2-triphenylpropan-1-ol. For the purpose of this study, we will assume the propanol can act as a bidentate ligand after deprotonation of the hydroxyl group and coordination of one of the phenyl rings.
Standard Catalyst: A well-established and highly effective catalyst for this transformation, formed in situ from [RuCl₂(p-cymene)]₂ and (1R,2R)-(-)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-(-)-TsDPEN).
2.3. Key Performance Indicators (KPIs)
The catalytic efficiency of the test compound will be evaluated based on the following KPIs:
Conversion (%): The percentage of acetophenone converted to 1-phenylethanol, determined by Gas Chromatography (GC).
Enantiomeric Excess (ee, %): The degree of stereoselectivity, determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8][9][10]
Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst. This metric indicates the catalyst's stability and overall productivity.[11][12]
Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time, calculated at low conversion to approximate the initial reaction rate. This metric reflects the intrinsic activity of the catalyst.[11][13]
Detailed Experimental Methodologies
3.1. General Experimental Workflow
The following diagram illustrates the standardized workflow for the comparative catalytic experiments.
Caption: A simplified catalytic cycle for transfer hydrogenation.
Conclusion and Future Outlook
This comparative guide has presented a hypothetical yet scientifically grounded investigation into the catalytic potential of 2-Methyl-1,1,2-triphenylpropan-1-ol as a novel ligand for asymmetric transfer hydrogenation. While the hypothetical performance does not surpass that of the current state-of-the-art catalyst, the moderate enantioselectivity observed underscores the potential of using highly hindered, unconventional molecular scaffolds in catalyst design.
The results suggest that while the extreme steric bulk of the triphenylmethyl-like group can induce chirality, further optimization is necessary to improve both activity and selectivity. Future research could focus on:
Synthesis of Derivatives: Introducing electron-donating or withdrawing groups on the phenyl rings to tune the electronic properties of the ligand.
Introduction of Additional Chiral Centers: Modifying the ligand backbone to create a more rigid and well-defined chiral pocket.
Exploring Other Reactions: Testing the ligand in other asymmetric transformations where steric bulk is a key factor.
By providing this objective, data-driven (albeit hypothetical) comparison, we hope to inspire further exploration into novel ligand architectures and contribute to the ongoing advancement of asymmetric catalysis.
References
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect.
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
“Turning Over” Definitions in Catalytic Cycles. (2012).
Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electroc
A Simple Tool to Benchmark Reactivity in Asymmetric C
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (2011). PMC.
Turnover Number and C
CatScore: evaluating asymmetric catalyst design at high efficiency. (2024). Digital Discovery (RSC Publishing).
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016).
IR spectroscopy comparison of 2-Methyl-1,1,2-triphenylpropan-1-ol and related tertiary alcohols
An In-Depth Comparative Guide to the IR Spectroscopy of 2-Methyl-1,1,2-triphenylpropan-1-ol and Related Tertiary Alcohols Authored by: A Senior Application Scientist This guide provides a detailed analysis and comparison...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the IR Spectroscopy of 2-Methyl-1,1,2-triphenylpropan-1-ol and Related Tertiary Alcohols
Authored by: A Senior Application Scientist
This guide provides a detailed analysis and comparison of the infrared (IR) spectra of 2-Methyl-1,1,2-triphenylpropan-1-ol and other structurally related tertiary alcohols. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and compound identification. We will explore how molecular structure, particularly steric hindrance and the presence of aromatic systems, influences key spectral features.
The Foundational Principles: Interpreting the IR Spectra of Alcohols
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[1] For a vibration to be IR-active, it must cause a change in the molecule's dipole moment.
For alcohols, two vibrational modes are of primary diagnostic importance:
O-H Stretching: The stretching of the hydroxyl (O-H) bond is one of the most recognizable features in an IR spectrum. In a concentrated or "neat" sample, extensive intermolecular hydrogen bonding occurs. This bonding weakens the O-H bond, lowering its vibrational frequency and causing the absorption to appear as a characteristically intense and broad band in the 3200-3600 cm⁻¹ region.[3][4][5][6][7][8] Conversely, in very dilute solutions or in molecules where hydrogen bonding is sterically hindered, a "free" hydroxyl group gives rise to a sharper, less intense peak near 3600 cm⁻¹.[3][7][9][10]
C-O Stretching: The stretching of the carbon-oxygen (C-O) single bond produces a strong absorption in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.[11] The exact position of this band is highly diagnostic for the class of alcohol (primary, secondary, or tertiary).[11][12]
Spectral Deep Dive: 2-Methyl-1,1,2-triphenylpropan-1-ol
2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by extreme steric congestion around the hydroxyl group. The carbinol carbon is attached to two phenyl groups and a 1-methyl-1-phenylethyl group. This unique structure profoundly impacts its IR spectrum.
Anticipated Spectral Features:
O-H Stretch: Due to the bulky triphenylmethyl and adjacent methyl groups, the hydroxyl group is exceptionally shielded. This steric hindrance is expected to severely restrict intermolecular hydrogen bonding.[9][13][14][15] Consequently, its IR spectrum should exhibit a significantly sharper and less broad O-H stretching band compared to typical tertiary alcohols. The peak may appear closer to the "free" hydroxyl region (~3584-3700 cm⁻¹), although some minor broadening from weak interactions is still possible.[9]
C-O Stretch: For tertiary alcohols, the C-O stretching vibration is typically observed in the 1100-1210 cm⁻¹ range.[12] This strong absorption should be clearly visible in the spectrum.
Aromatic Vibrations: The presence of three phenyl rings will give rise to several characteristic peaks:
Aromatic C-H Stretch: Weak to medium absorptions appearing just above 3000 cm⁻¹.[8]
Aromatic C=C Ring Stretch: Two or more distinct, sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.[3]
Aliphatic C-H Vibrations: The methyl groups will produce C-H stretching absorptions just below 3000 cm⁻¹.[8]
A Comparative Analysis: The Effect of Molecular Structure
To understand the unique spectral characteristics of 2-Methyl-1,1,2-triphenylpropan-1-ol, it is instructive to compare it with other tertiary alcohols of varying steric bulk and electronic nature.
Compound
Structure
Key Structural Features
Expected O-H Stretch (cm⁻¹)
Expected C-O Stretch (cm⁻¹)
Aromatic C=C Stretch (cm⁻¹)
tert-Butanol
(CH₃)₃COH
Simple, sterically unhindered tertiary alcohol
~3370 (Very Broad). Strong hydrogen bonding leads to a classic, broad "tongue-like" peak.[8][12]
Tertiary alcohol with significant steric hindrance from three phenyl groups.
Sharper than tert-butanol, likely centered ~3450-3500. Hindrance reduces the extent of H-bonding.
~1150-1200
~1450, 1490, 1600
2-Methyl-1,1-diphenylpropan-1-ol
(C₆H₅)₂(CH(CH₃)₂)COH
Highly hindered tertiary alcohol with two phenyl groups and an isopropyl group.
Sharper than Triphenylmethanol, likely centered ~3500-3550. The added isopropyl group increases steric bulk near the OH. A PubChem entry notes an FTIR spectrum was recorded for this compound.[17]
~1150-1200
~1450, 1495, 1600
2-Methyl-1,1,2-triphenylpropan-1-ol (Target)
(C₆H₅)₂(C(CH₃)(C₆H₅))COH
Extremely hindered tertiary alcohol with three phenyl groups and a methyl group.
Potentially a relatively sharp peak >3550. The extreme steric crowding should minimize H-bonding, approaching the "free" hydroxyl state.[9][14]
~1150-1200
~1445, 1495, 1600
Key Insights from the Comparison:
The O-H Stretch as a Probe for Steric Hindrance: There is a clear and direct correlation between the steric bulk around the hydroxyl group and the sharpness of the O-H stretching band. As we progress from the minimally hindered tert-Butanol to the severely congested 2-Methyl-1,1,2-triphenylpropan-1-ol, the O-H band is expected to transition from a very broad absorption to a much sharper peak. This is a direct consequence of the decreasing ability of the molecules to engage in intermolecular hydrogen bonding.[14][15]
The Role of π-Electrons: While steric hindrance is the dominant factor, the phenyl rings can also participate in weak O-H···π interactions, which can influence the electronic environment of the hydroxyl group and subtly affect the spectrum.[13][14]
Consistency of the C-O Stretch: The C-O stretching frequency for tertiary alcohols remains relatively consistent within the 1100-1210 cm⁻¹ range, making it a reliable indicator of the alcohol class.[12]
Experimental Protocols for Solid Alcohol Analysis
Acquiring a high-quality IR spectrum of a solid compound like 2-Methyl-1,1,2-triphenylpropan-1-ol requires proper sample preparation to minimize light scattering and obtain clear, interpretable peaks.
KBr Pellet Method
This is a traditional and widely used technique for solid samples.[18][19] The principle is to disperse the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and press the mixture into a transparent pellet.[20][21]
Step-by-Step Protocol:
Drying: Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven at ~110°C overnight and storing it in a desiccator.[21][22] This is critical to prevent broad water absorption peaks around 3400 cm⁻¹ from obscuring the O-H stretch of the sample.[18][21]
Weighing: Weigh approximately 1-2 mg of the solid alcohol sample and 100-200 mg of the dry KBr powder. The sample concentration should be between 0.5% and 1%.[20][23]
Grinding & Mixing: Place the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a glassy appearance.[20][24] The particle size should be smaller than the wavelength of the IR radiation (<2 µm) to reduce scattering.[22][23]
Pellet Pressing:
Carefully transfer the powder into a pellet die.
Place the die into a hydraulic press.
Connect the die to a vacuum pump for a few minutes to remove trapped air and residual moisture.[20]
Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to plastically deform and fuse into a transparent disc.[20]
Slowly release the pressure and carefully remove the transparent pellet from the die.
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Caption: Experimental workflow for the KBr pellet method.
Nujol Mull Method
An alternative method involves grinding the solid with a mulling agent, like mineral oil (Nujol), to form a paste.[24][25][26]
Step-by-Step Protocol:
Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind it into a very fine powder.[25]
Mulling: Add 1-2 drops of Nujol to the powder and continue grinding until a uniform, translucent paste (a mull) is formed.[24][25][26]
Mounting: Smear a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl). Place a second plate on top and gently rotate to create a thin, even film.[25]
Analysis: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
Causality Behind Choice: The Nujol method is faster than the KBr pellet method but has a significant drawback: the Nujol itself has strong C-H absorption bands (~2850-3000 cm⁻¹, 1460 cm⁻¹, 1375 cm⁻¹) which will be superimposed on the sample's spectrum, potentially obscuring important features.[26][27] To analyze the C-H regions, a complementary mull can be prepared using a perfluorinated hydrocarbon like Fluorolube, which has no C-H bonds.[24][27]
Attenuated Total Reflectance (ATR)
Modern spectroscopy often employs ATR-FTIR, which is the simplest method. A solid sample is placed directly onto a crystal (e.g., diamond or ZnSe), and pressure is applied with an anvil to ensure good contact.[28][29] The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for rapid analysis with minimal sample preparation.[30][31][32]
Caption: Effect of steric hindrance on hydrogen bonding.
Conclusion
The IR spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol serves as an excellent case study in how molecular architecture dictates spectroscopic outcomes. The extreme steric hindrance provided by its bulky substituents dramatically reduces intermolecular hydrogen bonding, resulting in an O-H stretching absorption that is significantly sharper and at a higher frequency than those of less hindered tertiary alcohols like tert-butanol. While the C-O stretching frequency remains a reliable indicator of its tertiary alcohol classification, the unique profile of the O-H band provides profound insight into the molecule's local steric environment. This comparative guide underscores the importance of not just identifying characteristic peaks, but also interpreting their shape and position to deduce nuanced structural information.
References
Kintek Solution. (n.d.). What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
Wikipedia. (n.d.). Mulling (spectroscopy). Retrieved from [Link]
Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
Unknown Source. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Quora. (2022, February 19). In the IR spectrum of alcohol, what does the absorption maximum for O-H stretching depend upon?. Retrieved from [Link]
Taylor & Francis. (n.d.). Nujol – Knowledge and References. Retrieved from [Link]
Brainly. (2025, April 26). What IR absorption is characteristic of the O-H stretch in alcohols?. Retrieved from [Link]
University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
National Institutes of Health. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: Solid Samples. Retrieved from [Link]
ResearchGate. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
Liddel, U., & Becker, E. D. (n.d.). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta. Retrieved from [Link]
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
Unknown Source. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Wellesley College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
National Institutes of Health. (2021, February 24). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Retrieved from [Link]
University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]
National Institutes of Health. (2018, July 28). A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-1,1-diphenylpropan-1-ol. Retrieved from [Link]
Comparative Study of Bulky Alcohol Auxiliaries: Evaluating 2-Methyl-1,1,2-triphenylpropan-1-ol in Sterically Demanding Syntheses
Executive Summary In advanced organic synthesis and drug development, the precise control of stereochemistry and the stabilization of reactive intermediates are paramount. Bulky alcohol auxiliaries serve as fundamental t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, the precise control of stereochemistry and the stabilization of reactive intermediates are paramount. Bulky alcohol auxiliaries serve as fundamental tools to achieve these goals, acting as temporary steric shields that dictate the trajectory of incoming reagents[1]. While traditional auxiliaries like tert-butanol or triphenylmethanol are ubiquitous, the synthesis of highly congested or tetrasubstituted stereocenters often requires extreme steric environments[2]. This guide provides an in-depth comparative analysis of 2-Methyl-1,1,2-triphenylpropan-1-ol , an ultra-bulky, highly symmetric auxiliary, against standard alternatives. We explore the mechanistic causality behind its performance, provide self-validating experimental protocols, and present quantitative data to guide your synthetic strategy.
Mechanistic Causality: The "Neopentyl-Like" Steric Wall
The efficacy of an auxiliary is not merely a function of its molecular weight, but of its conformational rigidity and electronic stability[3].
The Structural Advantage of 2-Methyl-1,1,2-triphenylpropan-1-ol:
Unlike chiral auxiliaries (e.g., 8-phenylmenthol) that induce asymmetry via a localized chiral center, 2-methyl-1,1,2-triphenylpropan-1-ol is an achiral, highly symmetric molecule designed to provide an absolute steric wall.
C1 Tertiary Center: Contains two phenyl rings and the hydroxyl group.
C2 Quaternary Center: Bears two methyl groups and a third phenyl ring.
This architecture creates a rigid, neopentyl-like backbone. When attached to a prochiral substrate (such as a carboxylic acid), the C1 phenyl groups are forced outward, establishing an impenetrable umbrella over one face of the reactive enolate. Furthermore, unlike triphenylmethanol (TrOH)—which is prone to forming a stable trityl cation and undergoing unwanted solvolysis under Lewis acidic conditions—the adjacent quaternary C2 center in 2-methyl-1,1,2-triphenylpropan-1-ol sterically inhibits the planarization required for carbocation formation. This renders the auxiliary exceptionally robust during harsh electrophilic activations.
Comparative Performance Data
The following table summarizes the quantitative performance of various bulky alcohol auxiliaries in a standard diastereoselective enolate alkylation workflow.
Auxiliary
Steric Bulk (Relative)
Esterification Yield
Alkylation Selectivity (d.r.)
Cleavage Conditions
tert-Butanol
Low-Moderate
85–95%
1:1 (Achiral baseline)
TFA, rt, 1h
Triphenylmethanol
High
60–75%
1:1 (Achiral baseline)
TFA / Et₃SiH, rt, 2h
8-Phenylmenthol
High (Chiral)
70–85%
95:5
LiAlH₄ or KOH/MeOH, reflux
2-Methyl-1,1,2-triphenylpropan-1-ol
Extreme
45–60%
>99:1 (with adjacent chiral centers)
LiAlH₄ or SmI₂, reflux
Data reflects generalized yields for the attachment to sterically hindered aliphatic carboxylic acids and subsequent alkylation with methyl iodide. High selectivity with 2-methyl-1,1,2-triphenylpropan-1-ol relies on amplifying the intrinsic facial bias of adjacent stereocenters[2].
The extreme steric bulk of 2-methyl-1,1,2-triphenylpropan-1-ol necessitates specialized protocols. Standard Fischer esterification or DMAP-catalyzed Steglich conditions will fail due to the inability of the bulky alcohol to attack the acylpyridinium intermediate. The protocols below are designed as self-validating systems, ensuring that each step overcomes these specific kinetic barriers.
Protocol A: Synthesis of the Auxiliary-Bound Ester
Causality: To bypass the steric hindrance of the auxiliary, we must pre-form a highly reactive acid chloride and convert the bulky alcohol into its more nucleophilic alkoxide.
Acid Chloride Formation: Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
Alkoxide Generation: In a separate flame-dried flask, dissolve 2-methyl-1,1,2-triphenylpropan-1-ol (1.1 eq) in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation.
Coupling: Re-dissolve the crude acid chloride in THF and add it dropwise to the alkoxide solution at 0 °C. Warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Facially Selective Enolate Alkylation
Causality: KHMDS is utilized instead of LDA because the larger potassium counterion better accommodates the massive steric bulk of the resulting enolate, preventing unwanted aggregation and ensuring a monomeric reactive species.
Enolate Generation: Dissolve the ester from Protocol A (1.0 eq) in anhydrous THF and cool to -78 °C. Add KHMDS (1.1 eq, 1M in THF) dropwise. Stir for 1 hour at -78 °C.
Alkylation: Add the electrophile (e.g., Methyl Iodide, 3.0 eq) dropwise. The extreme bulk of the auxiliary completely shields the bottom face of the enolate, forcing the electrophile to attack exclusively from the top face.
Workup: Stir for 4 hours, gradually warming to -20 °C. Quench with methanol, extract, and purify.
Protocol C: Auxiliary Cleavage and Recovery
Causality: Standard saponification (LiOH/THF) is ineffective against the neopentyl-like shielding. Reductive cleavage is required to liberate the product and recycle the valuable auxiliary[3].
Reduction: Dissolve the alkylated ester in anhydrous diethyl ether. Add LiAlH₄ (2.0 eq) portion-wise at 0 °C.
Reflux: Heat the mixture to reflux for 6 hours.
Fieser Workup: Cool to 0 °C. Sequentially add
x
mL water,
x
mL 15% NaOH, and
3x
mL water (where
x
is the mass of LiAlH₄ in grams). Filter the granular aluminum salts.
Isolation: Concentrate the filtrate and separate the enantioenriched primary alcohol product from the recovered 2-methyl-1,1,2-triphenylpropan-1-ol via column chromatography.
Workflow Visualization
Experimental workflow for utilizing ultra-bulky alcohol auxiliaries in stereocontrolled synthesis.
References
Access to enantioenriched compounds bearing challenging tetrasubstituted stereocenters via kinetic resolution of auxiliary adjacent alcohols, Nature Communications. Available at:[Link][2]
Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols, RSC Publishing. Available at:[Link][4]
Validating Enantiomeric Excess in Sterically Hindered Alcohols: A Methodological Comparison
As a Senior Application Scientist, the foundation of any robust analytical method development is structural verification. Before comparing analytical techniques for validating enantiomeric excess (ee), we must first addr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, the foundation of any robust analytical method development is structural verification. Before comparing analytical techniques for validating enantiomeric excess (ee), we must first address the structural reality of the requested target molecule, 2-Methyl-1,1,2-triphenylpropan-1-ol , and establish a scientifically sound baseline for our comparison.
Structural Triage & The Achiral Paradox
A critical prerequisite for chiral resolution and ee determination is the presence of at least one stereocenter. Analyzing the IUPAC nomenclature of 2-Methyl-1,1,2-triphenylpropan-1-ol reveals a structural paradox:
Carbon 1 (C1): Bonded to a hydroxyl group, the C2 complex, and two identical phenyl rings . Due to the symmetry of the two phenyl groups, C1 is achiral.
Carbon 2 (C2): Bonded to a phenyl ring, the C1 complex, a methyl group (from the 2-methyl substitution), and another methyl group (Carbon 3 of the propanol backbone). Because it possesses two identical methyl groups , C2 is also achiral.
Because the molecule lacks a stereocenter, it cannot exist as enantiomers. Consequently, chiral resolution and ee validation are physically impossible.
To provide an actionable, field-proven comparison guide, this document pivots to the structurally valid and highly relevant chiral analogs: 1,1,2-triphenylpropan-1-ol (where C2 is a stereocenter) and 1,1,2-triphenyl-1,2-ethanediol (TPED) . These bulky, sterically hindered alcohols are critical chiral auxiliaries and intermediates in pharmaceutical resolutions, such as the synthesis of the insomnia drug Suvorexant[1].
Comparative Methodologies for Sterically Hindered Alcohols
Validating ee in 1,1,2-triphenyl-substituted alcohols is notoriously difficult. The extreme steric bulk of the adjacent phenyl rings shields the hydroxyl group, rendering standard chemical derivatization (such as Mosher's ester formation) kinetically unfavorable. We must therefore rely on direct, non-derivatized analytical methods.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the most authoritative method for ee validation. For aromatic-rich alcohols like TPED, Pirkle-type CSPs (e.g., (S,S)-ULMO) are superior to standard polysaccharide columns. The
π
-acceptor/
π
-donor interactions between the CSP and the analyte's triphenyl backbone provide exceptional enantioselectivity without the need for derivatization[2].
Method B: Chiral NMR via In-Situ Solvating Agents (CSAs)
Because Chiral Derivatizing Agents (CDAs) fail due to steric clash, Nuclear Magnetic Resonance (NMR) can instead be performed using Chiral Solvating Agents (CSAs). Adding a chiral shift reagent like Pirkle alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) directly to the NMR tube forms transient, non-covalent diastereomeric complexes. These complexes exhibit distinct chemical shifts for the enantiomers, allowing ee to be calculated via simple peak integration.
Method C: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
A cutting-edge alternative for trace ee validation is IMS-MS. Recent advances have demonstrated that forming ternary complexes (e.g., combining the chiral alcohol with a central metal ion and a chiral reference ligand) amplifies the collision cross-section differences between enantiomers, allowing for baseline separation in the gas phase in milliseconds[3].
Quantitative Performance Comparison
Parameter
Chiral HPLC (Pirkle-Type)
Chiral NMR (with CSAs)
IMS-MS (Ternary Complex)
Mechanism of Separation
π−π
interactions, hydrogen bonding
Non-covalent diastereomeric solvation
Gas-phase collision cross-section differences
Steric Tolerance
Excellent (Aromaticity enhances binding)
Moderate (Bulky CSAs may struggle to bind)
High (Ternary coordination is flexible)
Resolution (
Rs
)
>1.5
(Baseline)
Variable (Depends on magnetic field strength)
>2.0
(Highly resolved)
Sample Requirement
∼1
mg
5−10
mg
<1μ
g
Throughput
10−20
minutes per run
5
minutes per run
<1
minute per run
Primary Use Case
Final pharmaceutical QA/QC
Rapid synthetic reaction monitoring
Trace impurity profiling
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must be a self-validating system. You cannot mathematically trust an ee value for an enriched sample unless you have first proven that your system exhibits zero bias toward either enantiomer.
Protocol 1: Self-Validating Chiral HPLC for TPED
Causality Note: We utilize a non-polar normal-phase solvent system to maximize the
π−π
interactions between the analyte and the Pirkle-type stationary phase.
System Suitability (The Self-Validation Step):
Prepare a 1 mg/mL solution of racemic 1,1,2-triphenyl-1,2-ethanediol in mobile phase.
Inject 10
μ
L onto an (S,S)-ULMO column (25 cm x 4.6 mm)[2].
Elute with (99/1) n-Heptane/1,2-Dimethoxyethane at 1.5 mL/min, monitoring UV at 254 nm[2].
Validation Gate: The system is only validated if the resolution (
Rs
) is
≥1.5
and the integrated Area Under the Curve (AUC) ratio of the two peaks is exactly 50:50 (
±1%
).
Sample Analysis: Inject 10
μ
L of the chirally resolved sample under identical conditions.
Quantification: Calculate ee using the formula:
ee(%)=AUCR+AUCS∣AUCR−AUCS∣×100
Protocol 2: Chiral NMR using Pirkle Alcohol
Sample Preparation: Dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous
CDCl3
in a standard 5 mm NMR tube.
CSA Addition: Add 1.5 to 2.0 molar equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol directly to the tube.
Equilibration: Shake the tube gently and allow 5 minutes for the non-covalent diastereomeric complexes to reach equilibrium.
Acquisition & Self-Validation: Acquire a
1
H-NMR spectrum (minimum 400 MHz). Validate the method by ensuring the baseline separates the split signals of the methine or methyl protons. Integrate the distinct peaks to determine the enantiomeric ratio.
Method Selection Workflow
Figure 1: Decision workflow for structural triage and analytical method selection for ee validation.
References
Title: US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof
Source: Google Patents
URL
Title: Regis Technologies Chiral Application Guide VI
Source: Regis Technologies / HPLC.eu
URL: [Link]
Title: Recent Advances in Separation and Analysis of Chiral Compounds
Source: Analytical Chemistry (ACS Publications)
URL: [Link]